molecular formula C11H18N2O2 B124477 tert-Butyl 2-cyanopiperidine-1-carboxylate CAS No. 153749-89-4

tert-Butyl 2-cyanopiperidine-1-carboxylate

货号: B124477
CAS 编号: 153749-89-4
分子量: 210.27 g/mol
InChI 键: LKAJZBMOVZIKHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 2-cyanopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl 2-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJZBMOVZIKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373534
Record name N-Boc-2-Cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153749-89-4
Record name N-Boc-2-Cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-PIPERIDINE-2-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl 2-cyanopiperidine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate

CAS Number: 153749-89-4

This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. The document details the compound's physicochemical properties, safety information, synthesis protocols, and its applications in synthetic chemistry.

Compound Identification and Properties

This compound is a heterocyclic building block widely utilized in organic synthesis. The presence of a chiral center at the 2-position, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate, particularly in the field of asymmetric synthesis where it can be used as a chiral auxiliary.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 153749-89-4[1][2]
Molecular Formula C₁₁H₁₈N₂O₂[2]
Molecular Weight 210.27 g/mol [2]
IUPAC Name This compound
Synonyms (+/-)-1-N-BOC-2-CYANO-PIPERIDINE, 1-Boc-2-cyanopiperidine, 1-N-Boc-2-cyanopiperidine, 2-Cyano-piperidine-1-carboxylic acid tert-butyl ester[2]
InChI Key LKAJZBMOVZIKHA-UHFFFAOYSA-N[2]
SMILES CC(C)(C)OC(=O)N1CCCCC1C#N

Table 2: Physicochemical Properties

PropertyValue
Appearance White to pale brown powder[2]
Melting Point 62-67 °C[2]
Boiling Point (Predicted) 325.3 ± 35.0 °C[2]
Density (Predicted) 1.07 ± 0.1 g/cm³[2]
pKa (Predicted) -4.85 ± 0.40[2]
Storage Conditions 2-8 °C, sealed and dry[2]

Spectroscopic Data

While specific experimental spectra are dependent on the purity and solvent used, the following tables provide predicted mass spectrometry data and expected regions for key signals in NMR and IR spectroscopy.

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 211.14411
[M+Na]⁺ 233.12605
[M+NH₄]⁺ 228.17065
[M-H]⁻ 209.12955
Data sourced from PubChemLite.

Table 4: General Spectroscopic Regions

SpectroscopyFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR t-Butyl (9H, s)~1.5 ppm
Piperidine ring (9H, m)1.5 - 4.5 ppm
¹³C NMR Nitrile (-C≡N)115 - 125 ppm
Carbonyl (C=O)150 - 160 ppm
t-Butyl quaternary C~80 ppm
t-Butyl methyl C~28 ppm
Piperidine ring C20 - 60 ppm
FT-IR Nitrile stretch (-C≡N)2210 - 2260 cm⁻¹
Carbonyl stretch (C=O)1680 - 1720 cm⁻¹
C-H stretch2850 - 3000 cm⁻¹

Safety Information

It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 5: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.[1]
H317May cause an allergic skin reaction.[1]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P312+P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the dehydration of the corresponding primary amide.

Materials:

  • 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1.0 eq)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Oxalyl chloride (in Dichloromethane)

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • 500 mL round-bottom flask

  • Magnetic stir bar

Procedure:

  • To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).[1]

  • Cool the mixture to -5 °C using an appropriate cooling bath.[1]

  • Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled mixture.[1]

  • Stir the resulting mixture for 15 minutes at -5 °C.[1]

  • In a separate flask, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).[1]

  • Add the solution from step 5 to the reaction mixture.[1]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Concentrate the reaction mixture in vacuo to remove the solvent.[1]

  • Dissolve the residue in ethyl acetate (300 mL).[1]

  • Wash the organic phase successively with water (300 mL) and brine (200 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a yellow solid.[1]

G reagents Acetonitrile + DMF reaction_mix Initial Reaction Mixture reagents->reaction_mix -5 °C oxalyl Oxalyl Chloride (in DCM) oxalyl->reaction_mix -5 °C, 15 min stir amide Boc-Piperidine-2-carboxamide + Pyridine (in ACN) amide->reaction_mix Add to mixture workup Workup reaction_mix->workup Stir overnight at RT product This compound workup->product Concentrate, Extract, Wash, Dry, Concentrate

Diagram 1: Synthesis Workflow
General Protocol for Asymmetric Alkylation (Illustrative)

This compound can be used as a chiral auxiliary to direct the stereoselective alkylation of a prochiral substrate. The following is a generalized protocol.

Materials:

  • This compound (as the chiral auxiliary attached to a substrate)

  • Aprotic solvent (e.g., THF, Diethyl ether)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Electrophile (e.g., Alkyl halide like benzyl bromide or methyl iodide)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard workup and purification equipment

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate (the chiral auxiliary attached to the molecule to be alkylated) in the anhydrous aprotic solvent.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., LDA) dropwise to the solution to form the enolate. Stir for a defined period (e.g., 30-60 minutes) to ensure complete formation.

  • Add the electrophile (alkyl halide) to the reaction mixture.

  • Stir the reaction at -78 °C until completion, monitoring by an appropriate method like Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the diastereomerically enriched product.

  • The chiral auxiliary can then be cleaved under specific conditions (e.g., acidic hydrolysis) to yield the desired enantiomerically enriched product.

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Cleavage & Product Isolation Substrate Substrate with Chiral Auxiliary Enolate Diastereoselective Enolate Formation Substrate->Enolate -78 °C, Anhydrous Solvent Base Strong Base (e.g., LDA) Base->Enolate Alkylated Alkylated Intermediate Enolate->Alkylated Facial block by auxiliary Electrophile Electrophile (R-X) Electrophile->Alkylated Cleavage Auxiliary Cleavage Alkylated->Cleavage Workup & Purification Product Enantiomerically Enriched Product Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Diagram 2: Asymmetric Alkylation Workflow

Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. The use of intermediates like this compound allows for the precise, stereocontrolled synthesis of complex molecular architectures. The nitrile group can be further transformed into other functional groups such as amines or carboxylic acids, making it a versatile synthon. Its role as a building block is significant in the synthesis of novel drug candidates, particularly in areas where specific stereoisomers are required for biological activity, such as in the development of enzyme inhibitors or receptor modulators.

References

tert-Butyl 2-cyanopiperidine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in organic synthesis. This document consolidates available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and purification.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 153749-89-4[1][2][3]

  • Molecular Formula: C₁₁H₁₈N₂O₂[1][2][4]

  • Synonyms: (±)-1-N-BOC-2-cyanopiperidine, 1-tert-Butoxycarbonyl-2-cyanopiperidine, 2-Cyanopiperidine-1-carboxylic acid tert-butyl ester[1][5]

Physical and Chemical Properties

The physical properties of this compound are summarized below. It is typically a white to pale brown solid powder under standard conditions.[1]

PropertyValueSource
Molecular Weight 210.27 g/mol [1][6]
Appearance White to pale brown powder[1]
Melting Point 62-67 °C[1]
Boiling Point 325.3 ± 35.0 °C (Predicted)[1]
Density 1.07 ± 0.1 g/cm³ (Predicted)[1]
pKa -4.85 ± 0.40 (Predicted)[1]
Storage Conditions 2-8 °C, Sealed in a dry environment[1][2]
Purity Typically ≥97%[1][2]
InChIKey LKAJZBMOVZIKHA-UHFFFAOYSA-N[1][2]

Spectral Data

While specific spectral data such as detailed ¹H-NMR, ¹³C-NMR, or IR peak assignments are not available in the cited literature, mass spectrometry data provides insight into the compound's behavior under ionization.

Mass Spectrometry

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 211.14411148.2
[M+Na]⁺ 233.12605155.3
[M-H]⁻ 209.12955149.6
[M+NH₄]⁺ 228.17065164.0

Table data sourced from PubChemLite.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via dehydration of the corresponding amide precursor.[5]

Materials:

  • 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1 equivalent)

  • Oxalyl chloride (2M in dichloromethane, 1.2 equivalents)

  • N,N-Dimethylformamide (DMF, 1.2 equivalents)

  • Pyridine (2.5 equivalents)

  • Acetonitrile (solvent)

  • Ethyl acetate (extraction solvent)

  • Water

  • Brine

  • Sodium sulfate (drying agent)

Procedure:

  • A solution of DMF in acetonitrile is prepared in a round-bottom flask and cooled to -5 °C.

  • Oxalyl chloride is added to the cooled solution, and the mixture is stirred for 15 minutes to form the dehydrating agent.

  • A solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile is added, followed by the addition of pyridine.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is concentrated in vacuo to remove volatile solvents.

  • The resulting residue is redissolved in ethyl acetate.

  • The organic phase is washed sequentially with water and brine.

  • The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound as a yellow solid.[5]

General Protocol for Melting Point Determination

While the specific method used to determine the cited melting point of 62-67 °C[1] is not detailed, a standard laboratory protocol for this measurement is as follows.

Apparatus:

  • Digital melting point apparatus or a Thiele tube with heating oil

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

Procedure:

  • A small amount of the dry, powdered sample is packed into the bottom of a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rapid rate initially to approach the expected melting range.

  • The heating rate is then reduced to 1-2 °C per minute approximately 10-15 °C below the anticipated melting point.

  • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

  • The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 1. Prepare Dehydrating Agent (DMF + Oxalyl Chloride in Acetonitrile at -5°C) B 2. Add Amide Precursor (2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester) A->B C 3. Add Pyridine B->C D 4. React Overnight at Room Temperature C->D E 5. Concentrate in vacuo D->E Reaction Complete F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with Water & Brine F->G H 8. Dry with Sodium Sulfate G->H I 9. Filter & Concentrate H->I J Final Product: This compound I->J G start Start prep Sample Preparation Pack dry powder into capillary tube start->prep heat_fast Rapid Heating Heat quickly to ~15°C below expected M.P. prep->heat_fast heat_slow Slow Heating Heat at 1-2°C / minute heat_fast->heat_slow record_start Record T₁ First drop of liquid appears heat_slow->record_start record_end Record T₂ All solid becomes liquid record_start->record_end result Result Melting Point Range = T₁ - T₂ record_end->result

References

An In-depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-cyanopiperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it delves into its primary application as a key intermediate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are summarized to aid in its characterization.

Chemical Structure and Properties

This compound, also known as N-Boc-2-cyanopiperidine, is a chiral synthetic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a nitrile group at the 2-position.[1] This structure makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the development of therapeutic agents.[1]

The presence of the Boc protecting group allows for selective reactions at other positions of the piperidine ring, while the cyano group can be transformed into various other functionalities, making it a versatile intermediate in organic synthesis. The molecule possesses a chiral center at the 2-position of the piperidine ring.[2]

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 153749-89-4[3]
Molecular Formula C₁₁H₁₈N₂O₂[3]
Molecular Weight 210.27 g/mol [3]
Appearance White to pale brown powder[3]
Melting Point 62-67 °C[3]
Boiling Point (Predicted) 325.3 ± 35.0 °C[3]
Density (Predicted) 1.07 ± 0.1 g/cm³[3]
Storage Temperature 2-8 °C[3]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for (R)-1-N-Boc-2-cyanopiperidine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 3: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2240MediumC≡N stretch (nitrile)
~1690StrongC=O stretch (carbamate)
~2980-2860Medium-StrongC-H stretch (aliphatic)
~1450MediumC-H bend (aliphatic)
~1160StrongC-O stretch (carbamate)
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted data is available from PubChem.[4]

Table 5: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺211.14411
[M+Na]⁺233.12605
[M-H]⁻209.12955
[M+NH₄]⁺228.17065
[M+K]⁺249.09999

Experimental Protocols

A common method for the synthesis of this compound involves the dehydration of the corresponding primary amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Synthesis of this compound

Materials:

  • tert-Butyl 2-carbamoylpiperidine-1-carboxylate

  • Oxalyl chloride (2 M in dichloromethane)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a stir bar, add acetonitrile and DMF.

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add oxalyl chloride to the cooled mixture and stir for 15 minutes.

  • In a separate flask, dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate in acetonitrile and add pyridine.

  • Add the solution from step 4 to the reaction mixture from step 3.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic phase successively with water and brine.

  • Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield this compound as a yellow solid.[2]

A high yield of 97% has been reported for this procedure.[2]

Applications in Drug Discovery

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile framework for drug design.[5][6] Specifically, 2-cyanopiperidine derivatives have garnered significant attention as key intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[2][7][8]

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[9]

The 2-cyano group of the piperidine ring is a key pharmacophore that can form a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme, leading to potent and long-lasting inhibition.[7]

DPP_IV_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Release (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Substrate for Pancreas Pancreas Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inhibitor tert-Butyl 2-cyanopiperidine-1-carboxylate (precursor) DPP4_Inhibitor DPP-IV Inhibitor Inhibitor->DPP4_Inhibitor Synthesis DPP4_Inhibitor->DPP4 Inhibits

DPP-IV Inhibition Signaling Pathway.
Drug Development Workflow

This compound serves as a crucial starting material in the multi-step synthesis of DPP-IV inhibitors. The general workflow involves the deprotection of the Boc group, followed by coupling with other building blocks to construct the final drug molecule.

Drug_Development_Workflow Start tert-Butyl 2-cyanopiperidine-1-carboxylate Deprotection Boc Deprotection Start->Deprotection Intermediate 2-Cyanopiperidine (Intermediate) Deprotection->Intermediate Coupling Coupling with Side Chain Intermediate->Coupling Final_Compound DPP-IV Inhibitor (Final Compound) Coupling->Final_Compound Screening In vitro & In vivo Screening Final_Compound->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

Drug Development Workflow.

Conclusion

This compound is a fundamentally important building block for the synthesis of high-value pharmaceutical compounds. Its well-defined structure and versatile reactivity make it an ideal starting material for the construction of complex molecules, most notably DPP-IV inhibitors. This guide provides essential technical information to aid researchers and drug development professionals in the synthesis, characterization, and application of this key chemical intermediate.

References

A Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-Butyl 2-cyanopiperidine-1-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Core Molecular Data

This compound is a heterocyclic compound featuring a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted with a nitrile group at the 2-position. This structure makes it a valuable building block in medicinal chemistry.

The fundamental properties of this compound are summarized below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.

PropertyValueCitations
Molecular Weight 210.27 g/mol [1][2]
Molecular Formula C₁₁H₁₈N₂O₂[1][2]
CAS Number 153749-89-4[1]
Appearance White to pale brown powder[1][3]
Melting Point 62-67 °C[1][3]
Boiling Point (Predicted) 325.3 ± 35.0 °C[1][3]
Density (Predicted) 1.07 ± 0.1 g/cm³[1][3]
pKa (Predicted) -4.85 ± 0.40[1][3]
Storage Temperature 2-8 °C[1][3]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. Below are detailed protocols for its preparation.

This common method involves the dehydration of the corresponding amide, tert-Butyl 2-carbamoylpiperidine-1-carboxylate, to form the nitrile group.

Materials:

  • 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester

  • Acetonitrile (ACN)

  • Pyridine

  • A suitable dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride, or as in the cited procedure, a mixture of oxalyl chloride and DMF forming a Vilsmeier-type reagent).[3]

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure: [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1 equivalent) in acetonitrile.

  • Reagent Addition: Add pyridine (2.5 equivalents) to the solution.

  • Dehydration: Introduce the dehydrating agent to the mixture. If using a pre-formed Vilsmeier reagent from oxalyl chloride and DMF, this is typically done at a reduced temperature (e.g., -5 °C).[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic phase sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography if necessary.[3]

The synthesis described above can be visualized as a straightforward workflow.

G cluster_0 Reaction Setup cluster_1 Dehydration Reaction cluster_2 Product Isolation A Dissolve Amide Precursor and Pyridine in Acetonitrile B Add Dehydrating Agent A->B C Stir Overnight at Room Temperature B->C D Concentrate in vacuo C->D E Dissolve in Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry over Sodium Sulfate F->G H Filter and Concentrate G->H I Isolated Product: This compound H->I

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for tert-butyl 2-cyanopiperidine-1-carboxylate, a valuable building block in the development of novel therapeutics. This document outlines the key chemical transformations, provides detailed experimental protocols, and presents quantitative data to support the synthesis of this important intermediate.

Introduction

This compound, particularly its chiral forms such as (S)-1-N-Boc-2-cyanopiperidine, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including peptide and alkaloid analogs.[1] The presence of the cyano group allows for diverse downstream functionalization, making it a versatile scaffold in medicinal chemistry. This guide focuses on a reliable and high-yielding two-step synthesis commencing from the commercially available N-Boc-2-piperidinecarboxylic acid.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of an amide from N-Boc-2-piperidinecarboxylic acid to yield tert-butyl 2-carbamoylpiperidine-1-carboxylate. The subsequent step is the dehydration of the primary amide to the corresponding nitrile, affording the target compound.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration N-Boc-2-piperidinecarboxylic_acid N-Boc-2-piperidinecarboxylic acid Amide_Formation Amide Coupling (e.g., EDC, HOBt, NH4Cl) N-Boc-2-piperidinecarboxylic_acid->Amide_Formation tert-Butyl_2-carbamoylpiperidine-1-carboxylate tert-Butyl 2-carbamoylpiperidine- 1-carboxylate Amide_Formation->tert-Butyl_2-carbamoylpiperidine-1-carboxylate Dehydration Dehydration (e.g., Oxalyl Chloride, Pyridine) tert-Butyl_2-carbamoylpiperidine-1-carboxylate->Dehydration tert-Butyl_2-cyanopiperidine-1-carboxylate tert-Butyl 2-cyanopiperidine- 1-carboxylate Dehydration->tert-Butyl_2-cyanopiperidine-1-carboxylate

Figure 1: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the two-step synthesis pathway.

Table 1: Reagents and Yield for Step 1 - Amide Formation

ReagentMolar EquivalencePurposeTypical Yield
N-Boc-2-piperidinecarboxylic acid1.0Starting Material-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.1 - 1.5Coupling Agent75 - 90%
1-Hydroxybenzotriazole (HOBt)1.1 - 1.5Additive
Ammonium Chloride (NH₄Cl)1.1 - 1.5Amine Source
N,N-Diisopropylethylamine (DIPEA)2.0 - 3.0Base
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)-Solvent

Table 2: Reagents and Yield for Step 2 - Dehydration

ReagentMolar EquivalencePurposeTypical Yield
tert-Butyl 2-carbamoylpiperidine-1-carboxylate1.0Starting Material-
Oxalyl Chloride1.2Dehydrating Agent97%
N,N-Dimethylformamide (DMF)CatalyticCatalyst
Pyridine2.5Base
Acetonitrile-Solvent

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

This protocol describes a general procedure for the formation of the amide from N-Boc-2-piperidinecarboxylic acid using EDC and HOBt as coupling agents.

Materials:

  • N-Boc-2-piperidinecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • To the solution, add HOBt (1.1 eq) and EDC (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, prepare a solution of ammonium chloride (1.1 eq) and DIPEA (2.5 eq) in the same solvent.

  • Add the ammonium chloride solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Step 2: Synthesis of this compound

This protocol details the dehydration of tert-butyl 2-carbamoylpiperidine-1-carboxylate to the target nitrile.

Materials:

  • tert-Butyl 2-carbamoylpiperidine-1-carboxylate

  • Oxalyl chloride (2 M solution in dichloromethane)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add oxalyl chloride (24.7 mL of a 2 M solution in dichloromethane, 49.4 mmol). Stir the resulting mixture for 15 minutes at this temperature.

  • In a separate flask, dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).

  • Add the solution of the amide to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate (300 mL).

  • Wash the organic phase successively with water (300 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a yellow solid (8.44 g, 97% yield).[1]

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Dehydration start1 Dissolve N-Boc-2-piperidinecarboxylic acid in anhydrous solvent activate Add coupling agents (EDC, HOBt) start1->activate add_amine Add NH4Cl and DIPEA solution activate->add_amine react1 Stir at room temperature (12-24h) add_amine->react1 workup1 Aqueous workup (NaHCO3, H2O, Brine) react1->workup1 purify1 Column Chromatography workup1->purify1 product1 tert-Butyl 2-carbamoylpiperidine-1-carboxylate purify1->product1 start2 Prepare dehydrating agent solution (Oxalyl Chloride, DMF in Acetonitrile at -5°C) add_amide Add solution of tert-Butyl 2-carbamoylpiperidine- 1-carboxylate and Pyridine start2->add_amide react2 Stir and warm to room temperature overnight add_amide->react2 workup2 Concentrate and perform aqueous workup (EtOAc, H2O, Brine) react2->workup2 isolate Dry and concentrate to isolate product workup2->isolate product2 This compound isolate->product2

Figure 2: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of tert-butyl 2-cyanopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its discovery and synthesis, focusing on a robust experimental protocol for its preparation. A thorough characterization of the compound is presented, including its physicochemical properties and spectroscopic data. Furthermore, this guide explores the critical role of the 2-cyanopiperidine scaffold in the development of novel therapeutics, highlighting its utility as a versatile intermediate in the synthesis of complex molecular architectures.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of a cyano group at the 2-position of the piperidine ring, coupled with N-protection by a tert-butoxycarbonyl (Boc) group, affords this compound. This strategic functionalization provides a versatile handle for a wide range of chemical transformations, making it an invaluable intermediate for the synthesis of complex heterocyclic systems. This guide will delve into the technical details surrounding this important molecule.

Discovery and Synthesis

While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its emergence as a key synthetic intermediate can be traced back to the early 2000s through its appearance in the patent literature, notably in patents filed around 2004 and 2005.[2] The primary and most widely employed method for its synthesis involves the dehydration of the corresponding primary amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.

A well-established and high-yielding protocol for this transformation utilizes a Vilsmeier-type reagent generated in situ from oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[2] This method offers excellent conversion and simplifies purification.

Synthesis Workflow

The synthesis of this compound from its amide precursor can be visualized as a two-step process involving the activation of the amide and subsequent dehydration.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Amide tert-Butyl 2-carbamoylpiperidine-1-carboxylate Activation Vilsmeier Reagent Formation & Amide Activation Amide->Activation Reagent1 Oxalyl Chloride Reagent1->Activation Reagent2 DMF (catalytic) Reagent2->Activation Reagent3 Pyridine Solvent Acetonitrile Solvent->Activation Dehydration Dehydration Activation->Dehydration Pyridine Nitrile This compound Dehydration->Nitrile Application_Workflow cluster_start Core Intermediate cluster_modifications Chemical Transformations cluster_diversification Molecular Diversification cluster_final Target Molecules Core tert-Butyl 2-cyanopiperidine-1-carboxylate Cyano_Mod Cyano Group Transformation (e.g., reduction, hydrolysis) Core->Cyano_Mod Boc_Deport Boc Deprotection Core->Boc_Deport C2_Func C2-Functionalization Cyano_Mod->C2_Func N_Func N-Functionalization Boc_Deport->N_Func Final Complex Piperidine Derivatives (e.g., APIs, Probes) N_Func->Final C2_Func->Final

References

Spectroscopic Profile of tert-Butyl 2-cyanopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the heterocyclic building block, tert-Butyl 2-cyanopiperidine-1-carboxylate. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the structural elucidation and quality control of this compound in research and drug development settings.

Molecular Structure and Properties

This compound, also known as N-Boc-2-cyanopiperidine, is a key intermediate in organic synthesis. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol . The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a nitrile functional group at the 2-position.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.27 g/mol
CAS Number153749-89-4
AppearanceWhite to pale brown powder
Melting Point62-67 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) provides detailed information about the chemical environment of the protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8 - 4.6m1HH-2
~4.1 - 3.9m1HH-6 (axial)
~3.2 - 3.0m1HH-6 (equatorial)
~2.2 - 1.5m6HH-3, H-4, H-5
1.48s9H-C(CH₃)₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~154.5C=O (Boc)
~118.0-C≡N
~80.5-C(CH₃)₃
~47.0C-2
~40.0C-6
~28.4-C(CH₃)₃
~28.0C-3
~24.5C-5
~20.0C-4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2975-2850StrongC-H stretch (alkane)
~2240Sharp, MediumC≡N stretch (nitrile)
~1690StrongC=O stretch (urethane)
~1450-1365MediumC-H bend (alkane)
~1160StrongC-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1] Predicted mass spectrometry data indicates the following common adducts:[1]

AdductCalculated m/z
[M+H]⁺211.1441
[M+Na]⁺233.1260
[M+K]⁺249.0999
[M+NH₄]⁺228.1706

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically results in the observation of the protonated molecule [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

molecular_structure cluster_piperidine Piperidine Ring cluster_boc Boc Group cluster_nitrile Nitrile Group C2 C3 C2->C3 C_nitrile C≡N C2->C_nitrile C4 C3->C4 C5 C4->C5 C6 C5->C6 N1 C6->N1 N1->C2 C_carbonyl C=O N1->C_carbonyl O_ester O C_carbonyl->O_ester O_tert C_carbonyl->O_tert =O C_tert C(CH₃)₃ O_ester->C_tert CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 CH3_3 CH₃ C_tert->CH3_3 N_nitrile C_nitrile->N_nitrile ≡N

Caption: Molecular structure of this compound.

spectral_workflow compound This compound nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr functional_groups Functional Group ID ir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight structure Structural Elucidation h_nmr->structure c_nmr->structure functional_groups->structure molecular_weight->structure

References

Technical Guide: Formation of tert-Butyl 2-Cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The strategic placement of the cyano group at the 2-position of the piperidine ring offers a versatile handle for further chemical modifications, such as reduction to an aminomethyl group or hydrolysis to a carboxylic acid, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the primary mechanisms for the formation of this compound, focusing on the Strecker synthesis and electrochemical α-cyanation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to aid researchers in the practical application of these synthetic routes.

Core Synthetic Methodologies

Two principal methods have emerged for the efficient synthesis of this compound: the Strecker synthesis, a classic method for α-aminonitrile formation, and the more modern electrochemical α-cyanation of N-Boc-piperidine.

The Strecker Synthesis

The Strecker synthesis is a robust and well-established method for the preparation of α-aminonitriles from ketones or aldehydes. In the context of this compound synthesis, the readily available starting material is N-Boc-2-piperidone. The reaction proceeds through the in situ formation of an imine or iminium ion intermediate, which is subsequently attacked by a cyanide nucleophile.

Mechanism of Formation (Strecker Synthesis)

The reaction is typically carried out in a one-pot fashion. The mechanism involves three key steps:

  • Imine Formation: N-Boc-2-piperidone reacts with an amine source, typically ammonia or an ammonium salt (e.g., ammonium chloride), to form a cyclic imine intermediate. This step is often acid-catalyzed to facilitate the dehydration process.

  • Iminium Ion Formation: The imine intermediate is protonated to form a more electrophilic iminium ion.

  • Nucleophilic Attack of Cyanide: A cyanide source, such as sodium cyanide, potassium cyanide, or trimethylsilyl cyanide (TMSCN), attacks the iminium ion at the C2 position to yield the final α-aminonitrile product, this compound.

Experimental Protocol: Modified Strecker Synthesis of this compound

This protocol is adapted from general Strecker synthesis procedures for ketones.

Materials:

  • N-Boc-2-piperidone

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-2-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) in water at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data (Strecker Synthesis)

ParameterValueReference
Starting MaterialN-Boc-2-piperidoneGeneral Methodology
Key ReagentsNaCN, NH₄ClGeneral Methodology
SolventMethanol, WaterGeneral Methodology
TemperatureRoom TemperatureGeneral Methodology
Reaction Time24-48 hGeneral Methodology
Yield70-85% (Estimated)Based on similar reactions
Purity>95% after chromatographyGeneral Methodology

Logical Relationship Diagram: Strecker Synthesis

Strecker_Synthesis Start N-Boc-2-piperidone Imine Cyclic Imine Intermediate Start->Imine Ammonia NH3 / NH4Cl Ammonia->Imine Iminium Iminium Ion Imine->Iminium Protonation Protonation H+ Protonation->Iminium Product tert-Butyl 2-cyanopiperidine- 1-carboxylate Iminium->Product Cyanide CN- Cyanide->Product Nucleophilic Attack

Caption: Strecker synthesis pathway for this compound.

Electrochemical α-Cyanation

Electrochemical synthesis offers a green and efficient alternative for the α-cyanation of N-protected piperidines. This method avoids the use of stoichiometric oxidizing agents and often proceeds under mild conditions.

Mechanism of Formation (Electrochemical α-Cyanation)

The electrochemical α-cyanation of N-Boc-piperidine proceeds via the following steps:

  • Oxidation to N-Acyliminium Ion: The N-Boc-piperidine is oxidized at the anode to generate a radical cation. Subsequent deprotonation and further oxidation lead to the formation of a highly electrophilic N-acyliminium ion intermediate.

  • Nucleophilic Attack of Cyanide: A cyanide source, typically trimethylsilyl cyanide (TMSCN), present in the electrolyte solution, acts as a nucleophile and attacks the C2 position of the N-acyliminium ion.

  • Product Formation: The attack of the cyanide ion results in the formation of this compound.

Experimental Protocol: Electrochemical α-Cyanation of N-Boc-Piperidine

This protocol is based on general procedures for the electrochemical α-cyanation of N-protected cyclic amines.

Materials:

  • N-Boc-piperidine

  • Trimethylsilyl cyanide (TMSCN)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Acetonitrile (MeCN) or other suitable anhydrous solvent

  • Undivided electrochemical cell

  • Carbon anode (e.g., graphite)

  • Platinum or stainless steel cathode

  • DC power supply

Procedure:

  • Set up an undivided electrochemical cell with a carbon anode and a platinum cathode.

  • Prepare an electrolyte solution of N-Boc-piperidine (1.0 eq) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Add trimethylsilyl cyanide (2.0-3.0 eq) to the electrolyte solution.

  • Apply a constant current or potential to the cell and conduct the electrolysis at room temperature. Monitor the consumption of the starting material by gas chromatography (GC) or TLC.

  • Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data (Electrochemical α-Cyanation)

ParameterValueReference
Starting MaterialN-Boc-piperidineGeneral Methodology
Key ReagentsTMSCN, TBAPGeneral Methodology
SolventAcetonitrileGeneral Methodology
Anode MaterialCarbon (Graphite)General Methodology
Cathode MaterialPlatinumGeneral Methodology
TemperatureRoom TemperatureGeneral Methodology
Yield60-80% (Estimated)Based on similar reactions
Purity>95% after chromatographyGeneral Methodology

Experimental Workflow: Electrochemical α-Cyanation

Electrochemical_Workflow Setup Electrochemical Cell Setup (Undivided Cell, C anode, Pt cathode) Electrolyte Prepare Electrolyte Solution (N-Boc-piperidine, TBAP, MeCN) Setup->Electrolyte Add_TMSCN Add TMSCN Electrolyte->Add_TMSCN Electrolysis Electrolysis (Constant Current/Potential) Add_TMSCN->Electrolysis Quench Quench with NaHCO3 (aq) Electrolysis->Quench Extraction Extraction with DCM/EtOAc Quench->Extraction Purification Drying and Concentration Extraction->Purification Final_Product Purification by Chromatography (this compound) Purification->Final_Product

Caption: Workflow for the electrochemical synthesis of this compound.

Conclusion

Both the Strecker synthesis and electrochemical α-cyanation represent effective methods for the preparation of this compound. The choice of method will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired environmental impact. The Strecker synthesis is a classic, reliable method that utilizes readily available reagents. The electrochemical approach offers a greener alternative with high efficiency and mild reaction conditions. This guide provides the foundational knowledge and practical protocols to enable scientists and drug development professionals to successfully synthesize this important chiral intermediate. Further optimization of the provided protocols may be necessary to achieve desired yields and purity for specific applications.

Key intermediates in tert-Butyl 2-cyanopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

Introduction

This compound, a key chiral building block, is of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique structure, featuring a piperidine ring with a protected nitrogen and a cyano group at the 2-position, makes it a versatile intermediate in the synthesis of a wide range of complex molecules, including bioactive peptides and alkaloids.[1] The precise stereochemistry of this intermediate is crucial for the biological activity of the final synthesized compounds.[1] This technical guide provides a detailed overview of the key intermediates and synthetic routes for this compound, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Key Synthetic Pathways and Intermediates

The synthesis of this compound can be approached through several strategic pathways. A prevalent and efficient method involves a two-step sequence starting from the commercially available N-Boc-piperidine-2-carboxylic acid. This pathway proceeds through the formation of an amide intermediate, which is subsequently dehydrated to yield the target nitrile.

A critical intermediate in this synthesis is N-Boc-piperidine-2-carboxamide . This compound is typically prepared from N-Boc-piperidine-2-carboxylic acid via amide coupling reactions. The subsequent dehydration of this amide is a key transformation to afford the desired this compound.

An alternative conceptual approach is the Strecker synthesis, a well-established method for preparing α-amino nitriles.[2][3] This reaction involves the three-component condensation of an aldehyde, an amine, and a cyanide source.[4] While a direct Strecker synthesis to this compound would require a protected amino-aldehyde precursor, the principles of this reaction are fundamental in the synthesis of such compounds.

Below is a diagram illustrating the primary synthetic pathway from N-Boc-piperidine-2-carboxylic acid.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product N-Boc-piperidine-2-carboxylic_acid N-Boc-piperidine-2-carboxylic acid N-Boc-piperidine-2-carboxamide N-Boc-piperidine-2-carboxamide N-Boc-piperidine-2-carboxylic_acid->N-Boc-piperidine-2-carboxamide Amidation (e.g., EDC, NH4Cl) tert-Butyl_2-cyanopiperidine-1-carboxylate This compound N-Boc-piperidine-2-carboxamide->tert-Butyl_2-cyanopiperidine-1-carboxylate Dehydration (e.g., P2O5, POCl3)

Synthesis of this compound

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on established methodologies for similar transformations.

Table 1: Amide Formation from N-Boc-piperidine-2-carboxylic acid

ReactantReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
N-Boc-piperidine-2-carboxylic acidEDC, HOBt, NH4Cl, DIPEADMF0 to rt12~85-95
N-Boc-piperidine-2-carboxylic acidTBTU, DIPEA, NH3 sourceDMF0 to rt12~90-98

Table 2: Dehydration of N-Boc-piperidine-2-carboxamide

ReactantDehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
N-Boc-piperidine-2-carboxamidePhosphorus pentoxideQuinoline1502~60-70
N-Boc-piperidine-2-carboxamidePhosphorus oxychloridePyridine0 to rt4~70-85
N-Boc-piperidine-2-carboxamideCyanuric chlorideDMFrt3~75-90

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below. These protocols are based on standard procedures for amidation and dehydration reactions.

Protocol 1: Synthesis of N-Boc-piperidine-2-carboxamide
  • Reaction Setup: To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0 °C under an inert atmosphere.

  • Ammonia Addition: After stirring for 30 minutes, add ammonium chloride (NH4Cl) (1.5 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-piperidine-2-carboxamide.

Protocol 2: Synthesis of this compound via Dehydration
  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperidine-2-carboxamide (1.0 eq) in anhydrous pyridine or DMF at 0 °C under an inert atmosphere.

  • Dehydrating Agent Addition: Slowly add phosphorus oxychloride (POCl3) (1.5 eq) or a solution of cyanuric chloride (1.1 eq) in DMF to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice and then extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water, saturated aqueous copper (II) sulfate solution (if pyridine is used), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration Reaction_Setup_1 Dissolve N-Boc-piperidine-2-carboxylic acid in DMF with coupling agents. Ammonia_Addition Add ammonia source and base. Reaction_Setup_1->Ammonia_Addition Reaction_1 Stir at room temperature for 12 hours. Ammonia_Addition->Reaction_1 Workup_1 Aqueous work-up and extraction. Reaction_1->Workup_1 Purification_1 Column chromatography. Workup_1->Purification_1 Reaction_Setup_2 Dissolve N-Boc-piperidine-2-carboxamide in anhydrous solvent. Purification_1->Reaction_Setup_2 Intermediate Dehydrating_Agent Add dehydrating agent at 0 °C. Reaction_Setup_2->Dehydrating_Agent Reaction_2 Stir at room temperature for 3-4 hours. Dehydrating_Agent->Reaction_2 Workup_2 Quench with ice and perform aqueous work-up. Reaction_2->Workup_2 Purification_2 Column chromatography. Workup_2->Purification_2

Overall Experimental Workflow

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the amidation of N-Boc-piperidine-2-carboxylic acid followed by the dehydration of the resulting N-Boc-piperidine-2-carboxamide. This guide provides detailed protocols and quantitative data to facilitate the successful synthesis of this valuable intermediate. The presented methodologies offer robust and reproducible routes for researchers in the field of organic synthesis and drug discovery, enabling the development of novel therapeutic agents.

References

A Comprehensive Technical Review of tert-Butyl 2-cyanopiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its rigid piperidine scaffold, coupled with the reactive nitrile functionality and the protective tert-butyloxycarbonyl (Boc) group, allows for precise stereochemical control and diverse chemical modifications. This technical guide provides an in-depth review of the synthesis, physicochemical properties, and notable applications of this compound, with a particular focus on its role in the development of Very Late Antigen-4 (VLA-4) antagonists for the treatment of inflammatory diseases.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₂PubChem
Molecular Weight 210.27 g/mol PubChem
Appearance White to pale brown powder or solid[1]
Melting Point 62-67 °C[1]
Boiling Point (Predicted) 325.3 ± 35.0 °C[1]
Density (Predicted) 1.07 ± 0.1 g/cm³[1]
CAS Number 153749-89-4[2]

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺ 211.14411
[M+Na]⁺ 233.12605
[M-H]⁻ 209.12955
[M+NH₄]⁺ 228.17065
[M+K]⁺ 249.09999
Source: PubChemLite.[3]

Table 3: Reference Spectroscopic Data for Related Piperidine Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (film, cm⁻¹)HRMS (ESI-TOF) [M+Na]⁺
tert-Butyl 2-methylpiperidine-1-carboxylate 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H)154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.72969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773Not Available
tert-Butyl piperidine-1-carboxylate 3.35(m, 4H), 1.56-1.45(m, 15H) (in d6-DMSO)154.89, 79.03, 44.31, 28.42, 25.69, 24.45 (in d6-DMSO)Not AvailableNot Available
Source: Macmillan Group - Princeton University, Supporting Information[4]; Ingale et al., Supporting Information.[5]

Experimental Protocols

Synthesis of Racemic this compound

A common and efficient method for the synthesis of racemic this compound involves the dehydration of the corresponding primary amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Experimental Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add acetonitrile (220 mL) and dimethylformamide (DMF, 3.82 mL, 49.4 mmol).

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled mixture.

  • Stir the resulting mixture for 15 minutes at -5 °C.

  • Add a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate (300 mL).

  • Wash the organic phase successively with water (300 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

This procedure has been reported to yield the product as a yellow solid with a high yield of 97%.[1]

Applications in Drug Discovery: VLA-4 Antagonists

The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have emerged as potent antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a critical role in cell adhesion and migration, processes central to the inflammatory response.

VLA-4 Signaling and its Role in Inflammation

VLA-4 mediates the adhesion of leukocytes to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a key step in the extravasation of immune cells from the bloodstream into tissues during inflammation. The signaling cascade initiated by VLA-4 activation is complex, involving inside-out signaling that modulates the integrin's affinity for its ligand.

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 Adhesion_Migration Leukocyte Adhesion & Migration VCAM1->Adhesion_Migration initiates VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_active->VCAM1 binds Chemokine_Receptor Chemokine Receptor Inside_Out_Signaling Inside-Out Signaling (Talin, Kindlin activation) Chemokine_Receptor->Inside_Out_Signaling activates Chemokine Chemokine (e.g., SDF-1) Chemokine->Chemokine_Receptor binds Inside_Out_Signaling->VLA4_inactive conformational change Inflammation Inflammation Adhesion_Migration->Inflammation leads to Antagonist VLA-4 Antagonist Antagonist->VLA4_active blocks binding

By blocking the interaction between VLA-4 and VCAM-1, small molecule antagonists can inhibit leukocyte migration to sites of inflammation, offering a therapeutic strategy for a range of autoimmune and inflammatory disorders such as multiple sclerosis, Crohn's disease, and asthma.

Development of VLA-4 Antagonists from this compound

While specific, publicly available examples of VLA-4 antagonists synthesized directly from this compound with corresponding IC₅₀ values are limited, the general synthetic strategy involves the elaboration of the 2-cyano-piperidine core. The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing handles for the introduction of pharmacophoric elements that mimic the binding motif of VLA-4's natural ligands.

The following workflow illustrates a generalized approach for the development of VLA-4 antagonists starting from this compound.

VLA4_Antagonist_Synthesis_Workflow Start tert-Butyl 2-cyanopiperidine-1-carboxylate Step1 Nitrile Modification (e.g., Reduction to Amine) Start->Step1 Step2 Coupling with Pharmacophore Fragment Step1->Step2 Step3 Boc Deprotection Step2->Step3 Step4 Final Modification/ Purification Step3->Step4 End VLA-4 Antagonist Step4->End

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of VLA-4 antagonists, a promising class of therapeutics for inflammatory diseases. The synthetic accessibility of this piperidine derivative, combined with the potential for diverse chemical transformations, ensures its continued importance in the field of drug discovery and development. Further research into the diastereoselective synthesis of this compound and the exploration of its derivatives as inhibitors of other therapeutic targets will undoubtedly expand its role in medicinal chemistry.

References

Methodological & Application

Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate from piperidin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the multi-step synthesis of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate from piperidin-4-ylmethanol. The synthesis of the requested tert-butyl 2-cyanopiperidine-1-carboxylate from the specified starting material is not a straightforward transformation due to the positions of the functional groups. Direct C-H cyanation at the 2-position of the piperidine ring is a complex process that is not readily achievable from piperidin-4-ylmethanol. Therefore, this application note focuses on a more plausible synthetic target, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, which is a logical derivative of the starting material. The presented synthetic route involves three key steps: Boc protection of the piperidine nitrogen, activation of the primary alcohol via tosylation, and subsequent nucleophilic substitution with a cyanide source. An alternative route via oxidation to an aldehyde intermediate is also discussed for the synthesis of the isomeric tert-butyl 4-cyanopiperidine-1-carboxylate.

Introduction

Piperidine derivatives are crucial scaffolds in medicinal chemistry and drug discovery, appearing in a vast array of pharmaceuticals. The functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. The synthesis of cyanopiperidine derivatives is of particular interest as the nitrile group can serve as a versatile handle for further chemical modifications or as a key pharmacophore. This application note details a reliable synthetic pathway from piperidin-4-ylmethanol to tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, a valuable building block for more complex molecules.

Synthetic Strategy

The primary synthetic route outlined involves a three-step sequence:

  • Protection: The secondary amine of piperidin-4-ylmethanol is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Activation: The primary hydroxyl group of the resulting N-Boc-piperidin-4-ylmethanol is converted into a good leaving group, a tosylate, to facilitate nucleophilic substitution.

  • Cyanation: The tosylate is displaced by a cyanide ion in an S(_N)2 reaction to yield the target compound.

Synthetic_Pathway start Piperidin-4-ylmethanol step1 tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate start->step1 (Boc)₂O, THF step2 tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate step1->step2 TsCl, Pyridine end tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate step2->end NaCN, DMF

Caption: Synthetic workflow for tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Piperidin-4-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)(_2)O)

  • Tetrahydrofuran (THF), anhydrous

  • Ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:

  • Dissolve piperidin-4-ylmethanol (1 equivalent) and di-tert-butyl dicarbonate (1 equivalent) in anhydrous tetrahydrofuran (THF).[1][2]

  • Stir the solution at room temperature for 8 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture in vacuo.

  • Dissolve the residue in ether.

  • Wash the ether solution with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

ParameterValueReference
Yield85.0%[1]
ESI-MS (m/z)216.3 [M+H]
+++
[1]
Step 2: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous pyridine.[1][3]

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1 equivalent) to the solution.[1][3]

  • Stir the mixture at 5°C for 10 hours.[1][3]

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the ethyl acetate extract with 5% HCl, water, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by crystallization from ethyl acetate-hexane to give tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[1]

ParameterValueReference
Yield45.1%[1]
Melting Point71-72°C[1]
ESI-MS (m/z)370.5 [M+H]
+++
[1]
Step 3: Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

This final step involves the nucleophilic substitution of the tosylate group with cyanide.

Materials:

  • tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Protocol:

  • In a dry round-bottom flask, dissolve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DMF.

  • Carefully add sodium cyanide (1.2 equivalents). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. [4]

  • Stir the reaction mixture at room temperature for 6-8 hours.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.[4]

  • Wash the combined organic layers with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.[4]

ParameterExpected Outcome
Producttert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
PurificationFlash chromatography if necessary

Alternative Synthetic Route: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate

For the synthesis of the isomeric tert-butyl 4-cyanopiperidine-1-carboxylate, an alternative route involving oxidation of the primary alcohol to an aldehyde followed by conversion to the nitrile is plausible.

Alternative_Pathway start tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate step1 tert-Butyl 4-formylpiperidine-1-carboxylate start->step1 PCC, DCM end tert-Butyl 4-cyanopiperidine-1-carboxylate step1->end 1. NH₂OH·HCl 2. Dehydration

References

Application Notes and Protocols: Use of tert-Butyl 2-cyanopiperidine-1-carboxylate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate and its structural analogs are versatile heterocyclic building blocks of significant interest in pharmaceutical development. The presence of a protected amine, a reactive nitrile group, and a chiral center in many derivatives makes this scaffold a valuable starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Key Applications in Pharmaceutical Development

The primary application of this compound and its analogs lies in their use as key intermediates for the synthesis of pharmacologically active compounds. The piperidine ring provides a rigid scaffold that can be appropriately substituted to interact with biological targets, while the cyano group can be transformed into various other functionalities or act as a key pharmacophoric element.

One of the most notable applications is in the synthesis of "gliptins," a class of DPP-4 inhibitors. These drugs play a crucial role in the management of type 2 diabetes by preventing the degradation of incretin hormones, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[1][2][3] The cyanopiperidine moiety is a common feature in the structure of several DPP-4 inhibitors, where the nitrile group often forms a key interaction with the active site of the enzyme.[2]

Beyond DPP-4 inhibitors, substituted cyanopiperidines are explored in the development of therapeutics for neurological disorders and as precursors for complex molecules in broader drug discovery programs, aiding in the optimization of pharmacokinetic and pharmacodynamic properties.[4]

Data Presentation

The following tables summarize quantitative data from various synthetic routes utilizing cyanopiperidine and cyanopyrrolidine precursors for the preparation of pharmaceutical intermediates, primarily for DPP-4 inhibitors like Vildagliptin.

Table 1: Synthesis of Vildagliptin Intermediates

IntermediateStarting MaterialKey ReagentsSolventYield (%)Purity (%)Reference
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileL-prolineChloroacetyl chloride, Sulfuric acidAcetonitrile~95 (overall)Not specified[5][6]
(S)-1-(2-chloroacetyl)pyrrolidine-2-amideL-prolinamideChloroacetyl chloride, Propylene oxideTHF87.4>99 (HPLC)[7]
1-(2-Chloroacetyl)-2-cyanopyrrolidine(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acidAcetonitrile, Sulfuric acidAcetonitrileNot specifiedNot specified[5]
3-Amino-1-adamantane alcoholAmantadine hydrochlorideSulfuric acid, Nitric acid, Boric acidNot specified~95 (overall)Not specified[5][6]

Experimental Protocols

The following are representative protocols for the synthesis and manipulation of this compound and related structures.

Protocol 1: General Synthesis of N-Boc-4-cyanopiperidine

This protocol describes the synthesis of N-Boc-4-cyanopiperidine from tert-butyl 4-carbamoylpiperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-carbamoylpiperidine-1-carboxylate

  • Triethylamine (Et₃N)

  • XtalFluor-E

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 mmol) in ethyl acetate (1 mL), add triethylamine (1.5 mmol).

  • Stir the solution at room temperature.

  • Add XtalFluor-E (1.1 mmol) batchwise to the reaction mixture.

  • Continue stirring at room temperature for 1 hour.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with aqueous sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.[8]

Protocol 2: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-oxopiperidine

This protocol is a common precursor step for further functionalization.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware under a nitrogen atmosphere

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-oxopiperidine.

  • Purify the crude product by flash column chromatography.

Expected Yield: 90-95%; Purity: >98% (by HPLC)

Protocol 3: Reductive Amination for N-Substituted Piperidines

This protocol outlines the synthesis of an N-substituted piperidine derivative from N-Boc-4-oxopiperidine.

Materials:

  • N-Boc-4-oxopiperidine

  • Primary amine (e.g., benzylamine)

  • 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of N-Boc-4-oxopiperidine (1.0 eq) and the primary amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture for a short period, then add sodium triacetoxyborohydride (STAB) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to obtain the crude N-substituted Boc-protected piperidine.

  • The Boc group can be subsequently removed using standard conditions (e.g., TFA in DCM or 4M HCl in dioxane).

Mandatory Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Release Insulin Release Incretin Hormones (GLP-1, GIP)->Insulin Release stimulates Glucagon Release Glucagon Release Incretin Hormones (GLP-1, GIP)->Glucagon Release inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme substrate Lowered Blood Glucose Lowered Blood Glucose Insulin Release->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Glucagon Release->Increased Blood Glucose Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Caption: DPP-4 inhibition pathway for improved glycemic control.

Experimental Workflow: Synthesis of a Piperidine-based Pharmaceutical Intermediate

Experimental_Workflow Start Starting Material (e.g., N-Boc-4-hydroxypiperidine) Reaction1 Step 1: Oxidation (e.g., with DMP) Start->Reaction1 Intermediate1 Intermediate A (N-Boc-4-oxopiperidine) Reaction1->Intermediate1 Reaction2 Step 2: Reductive Amination (with primary amine and STAB) Intermediate1->Reaction2 Intermediate2 Intermediate B (N-substituted Boc-piperidine) Reaction2->Intermediate2 Reaction3 Step 3: Boc Deprotection (e.g., with TFA or HCl) Intermediate2->Reaction3 Purification Purification (Column Chromatography) Reaction3->Purification FinalProduct Final Product (N-substituted piperidine) Purification->FinalProduct Analysis Analysis (NMR, MS, HPLC) FinalProduct->Analysis

Caption: General workflow for synthesizing a piperidine-based drug intermediate.

Logical Relationship: Role of this compound as a Building Block

Logical_Relationship cluster_features Key Structural Features cluster_applications Pharmaceutical Applications BuildingBlock tert-Butyl 2-cyanopiperidine-1-carboxylate BocGroup Boc-Protected Amine (Enables selective reaction) BuildingBlock->BocGroup CyanoGroup Cyano Group (Reactive handle, Pharmacophore) BuildingBlock->CyanoGroup PiperidineRing Piperidine Scaffold (Rigid core) BuildingBlock->PiperidineRing DrugDiscovery General Drug Discovery (Scaffold for libraries) BuildingBlock->DrugDiscovery DPP4 DPP-4 Inhibitors (e.g., Vildagliptin analogs) BocGroup->DPP4 CyanoGroup->DPP4 PiperidineRing->DPP4 Neuro Neurological Disorder Therapeutics PiperidineRing->Neuro

References

Application Notes and Protocols: tert-Butyl 2-cyanopiperidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate, an N-Boc protected α-amino nitrile, is a versatile and valuable building block in modern organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for selective transformations at other positions of the molecule. The cyano group at the 2-position serves as a synthetic handle for a variety of chemical manipulations, including reduction to a primary amine, addition of organometallic reagents to form ketones, and alkylation at the α-position. These transformations provide access to a diverse range of substituted piperidine derivatives, which are key structural motifs in numerous biologically active compounds and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

This compound is a key intermediate in the synthesis of a variety of complex molecules, most notably in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1] The cyanopiperidine scaffold allows for the introduction of various substituents to optimize the pharmacological properties of the final drug candidates.

Beyond its role in synthesizing DPP-IV inhibitors, this building block is instrumental in creating diverse libraries of piperidine-based compounds for drug discovery. The ability to functionalize the cyano group and subsequently deprotect the nitrogen atom provides a powerful strategy for generating novel chemical entities for high-throughput screening.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

  • To a stirred solution of 2-piperidinecarbonitrile (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • If the reaction is slow, a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq) can be added.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Reagent/SolventMolar Ratio/ConcentrationNotes
2-Piperidinecarbonitrile1.0 eqStarting material
Di-tert-butyl dicarbonate (Boc₂O)1.1 eqBoc-protecting agent
4-(Dimethylamino)pyridine (DMAP)0.05 eq (catalytic)Optional catalyst
Dichloromethane (CH₂Cl₂)Anhydrous, sufficient volumeReaction solvent
Typical Yield -Not available in literature
Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile functionality to a primary amine is a key transformation that opens up a wide range of synthetic possibilities for further derivatization.

Reaction Scheme:

Caption: Reduction of the cyano group.

Protocol (Catalytic Hydrogenation):

  • To a solution of this compound (1.0 eq) in methanol or ethanol, add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material
10% Palladium on Carbon (Pd/C)5-10 mol%Catalyst
Hydrogen (H₂)50 psiReducing agent
Methanol or EthanolSufficient volumeSolvent
Typical Yield -Not available in literature
Addition of Organometallic Reagents to the Cyano Group

The reaction of the nitrile group with organometallic reagents, such as Grignard reagents, provides a direct route to ketones.

Reaction Scheme:

Caption: Grignard addition to the cyano group.

Protocol (using Phenylmagnesium Chloride):

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium chloride in THF (1.2 eq) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material
Phenylmagnesium chloride1.2 eqOrganometallic reagent
Anhydrous Tetrahydrofuran (THF)Sufficient volumeSolvent
Saturated aqueous NH₄ClSufficient volumeQuenching agent
Typical Yield -Not available in literature
Application in the Synthesis of DPP-IV Inhibitors

The aminomethylpiperidine derivative obtained from the reduction of this compound is a key intermediate for the synthesis of DPP-IV inhibitors. The following is a generalized scheme and protocol based on the synthesis of related compounds.[1][4]

Workflow for DPP-IV Inhibitor Synthesis:

Caption: General workflow for DPP-IV inhibitor synthesis.

Protocol (Amide Coupling):

  • To a solution of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 eq) and a substituted carboxylic acid (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the protected DPP-IV inhibitor.

  • For the final deprotection step, dissolve the protected intermediate in DCM and treat with an excess of trifluoroacetic acid (TFA), or dissolve in dioxane and treat with a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture to obtain the final DPP-IV inhibitor, which can be further purified by recrystallization or chromatography.

Reagent/SolventMolar Ratio/ConcentrationNotes
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate1.0 eqNucleophile
Substituted Carboxylic Acid1.1 eqElectrophile
HATU or EDC/HOBt1.2 eqCoupling agents
Diisopropylethylamine (DIPEA)2.0 eqBase
Dichloromethane (DCM) or Dimethylformamide (DMF)Sufficient volumeSolvent
Trifluoroacetic Acid (TFA) or HCl in DioxaneExcessDeprotecting agent
Typical Yield -Varies depending on substrates

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry for the development of novel therapeutic agents, such as DPP-IV inhibitors. The protocols outlined in these application notes provide a foundation for researchers to utilize this building block in their synthetic endeavors. Further exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic methodologies and the creation of novel molecules with significant biological activities.

References

Application Notes and Protocols for tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 2-cyanopiperidine-1-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and pharmaceutical development. Its protected amine and reactive nitrile group make it a valuable precursor for synthesizing a variety of complex molecules, particularly chiral amines and their derivatives. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of key pharmaceutical intermediates, such as precursors for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound, with its Boc-protected nitrogen and a cyano group at the 2-position, serves as a key intermediate for creating diverse molecular architectures. The chiral nature of this compound is particularly important for the synthesis of enantiomerically pure drugs, which is critical for efficacy and safety. One of the primary applications of this intermediate is in the development of prolyl oligopeptidase and DPP-IV inhibitors, which are promising therapeutic agents for neurological disorders and type 2 diabetes, respectively.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of the corresponding primary amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.

Experimental Protocol: Dehydration of a Primary Amide

Materials:

  • tert-Butyl 2-carbamoylpiperidine-1-carboxylate

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Oxalyl chloride (2 M solution in Dichloromethane)

  • Pyridine

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stir bar

Procedure:

  • To a 500 mL round bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).

  • Cool the mixture to -5 °C.

  • Add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled mixture.

  • Stir the resulting mixture for 15 minutes.

  • Add a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol).

  • Allow the reaction mixture to stir at room temperature overnight.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate (300 mL).

  • Wash the organic phase successively with water (300 mL) and brine (200 mL).

  • Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield the product.

Quantitative Data
Starting MaterialProductYieldAppearance
tert-Butyl 2-carbamoylpiperidine-1-carboxylateThis compound97%Yellow solid

Application in the Synthesis of DPP-IV Inhibitor Precursors

A key application of this compound is its conversion to the corresponding primary amine, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. This amine is a crucial building block for the synthesis of DPP-IV inhibitors. The following protocols describe the reduction of the nitrile and a subsequent coupling reaction.

Experimental Protocol 1: Reduction of Nitrile to Primary Amine

This protocol describes the catalytic hydrogenation of the nitrile group to a primary amine using Raney Nickel as the catalyst.

Materials:

  • This compound

  • Methanol (MeOH)

  • Raney Nickel (slurry in water)

  • Ammonia (7N solution in Methanol)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor

  • Celite

Procedure:

  • Charge a hydrogenation reactor with this compound (1.0 eq), methanol, and a 7N solution of ammonia in methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to approximately 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 2-(aminomethyl)piperidine-1-carboxylate. The product can be purified by column chromatography if necessary.

Experimental Protocol 2: Amide Coupling with N-Boc-L-proline

This protocol details the coupling of the newly synthesized amine with N-Boc-L-proline to form a dipeptide-like structure, a common core of DPP-IV inhibitors.

Materials:

  • tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate

  • N-Boc-L-proline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-L-proline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Add the amine solution to the activated acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Workflow for DPP-IV Inhibitor Precursor Synthesis

G cluster_0 Synthesis of Precursor cluster_1 Application A tert-Butyl 2-carbamoyl- piperidine-1-carboxylate B Dehydration (Oxalyl Chloride, Pyridine) A->B Step 1 C tert-Butyl 2-cyanopiperidine- 1-carboxylate B->C D Reduction (Raney Ni, H2) C->D Step 2 E tert-Butyl 2-(aminomethyl)- piperidine-1-carboxylate D->E F Amide Coupling (N-Boc-L-proline, EDC, HOBt) E->F Step 3 G DPP-IV Inhibitor Precursor F->G

Caption: Synthetic workflow from starting amide to a DPP-IV inhibitor precursor.

Signaling Pathway: DPP-IV Inhibition

DPP-IV is a serine protease that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the levels of active incretins are increased, leading to several downstream effects that help regulate blood glucose levels.[2][3]

The mechanism involves the following key steps:

  • Incretin Release: After food intake, GLP-1 and GIP are released from the gut.

  • DPP-IV Action: DPP-IV rapidly degrades these incretins.

  • DPP-IV Inhibition: DPP-IV inhibitors block this degradation, prolonging the activity of GLP-1 and GIP.

  • Downstream Effects:

    • Increased Insulin Secretion: Active GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner.[3]

    • Decreased Glucagon Secretion: GLP-1 suppresses the release of glucagon from the pancreas, which in turn reduces hepatic glucose production.[3][4]

    • Delayed Gastric Emptying: GLP-1 slows down the emptying of the stomach, which helps to control post-meal blood glucose spikes.[2]

DPP4_Pathway Food Food Intake Gut Gut Food->Gut Stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins Releases DPP4 DPP-IV Enzyme Incretins->DPP4 Substrate for Pancreas_beta Pancreatic β-cells Incretins->Pancreas_beta Stimulates Pancreas_alpha Pancreatic α-cells Incretins->Pancreas_alpha Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades DPP4_I DPP-IV Inhibitor (e.g., Saxagliptin) DPP4_I->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas_beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Glucose_uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_uptake Liver Liver Glucagon->Liver Stimulates Glucose_prod ↓ Hepatic Glucose Production Liver->Glucose_prod Blood_Glucose ↓ Blood Glucose Glucose_prod->Blood_Glucose Glucose_uptake->Blood_Glucose

Caption: The DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of pharmaceutical agents. The protocols provided herein offer a basis for its synthesis and subsequent elaboration into precursors for important drug classes like DPP-IV inhibitors. The understanding of the underlying biological pathways, such as the DPP-IV signaling cascade, is essential for the rational design of new and improved therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of tert-butyl 2-cyanopiperidine-1-carboxylate, a valuable building block in the development of various pharmaceutical agents. The outlined method is based on the dehydration of the corresponding 2-carboxamide precursor, a robust and high-yielding reaction suitable for scale-up. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, and data presented in a clear, tabular format for easy reference. Additionally, a graphical representation of the synthesis workflow is provided to facilitate a clear understanding of the process.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of a wide range of biologically active molecules. The presence of the cyano group at the 2-position of the piperidine ring allows for diverse chemical transformations, making it a versatile scaffold in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at other positions of the molecule. This document details a reliable and scalable method for its preparation.

Synthesis Pathway

The synthesis of this compound is achieved through the dehydration of tert-butyl 2-carbamoylpiperidine-1-carboxylate. This reaction is typically carried out using a dehydrating agent generated in situ from oxalyl chloride and dimethylformamide (DMF) in a suitable solvent like acetonitrile.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product tert-Butyl 2-carbamoylpiperidine-1-carboxylate tert-Butyl 2-carbamoylpiperidine-1-carboxylate reagents 1. Oxalyl chloride, DMF 2. Pyridine 3. Acetonitrile, -5 °C to RT tert-Butyl 2-carbamoylpiperidine-1-carboxylate->reagents Dehydration This compound This compound reagents->this compound Detailed_Workflow A 1. Charge flask with Acetonitrile and DMF B 2. Cool to -5 °C A->B C 3. Add Oxalyl chloride solution B->C D 4. Stir for 15 minutes C->D F 6. Add Starting Material solution to the reaction mixture D->F E 5. Prepare solution of Starting Material and Pyridine in Acetonitrile E->F G 7. Stir overnight at Room Temperature F->G H 8. Concentrate in vacuo G->H I 9. Dissolve residue in Ethyl Acetate H->I J 10. Wash with Water and Brine I->J K 11. Dry with Sodium Sulfate J->K L 12. Filter and Concentrate K->L M Product: this compound L->M

The Versatile Role of tert-Butyl 2-Cyanopiperidine-1-carboxylate in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: tert-Butyl 2-cyanopiperidine-1-carboxylate and its structural isomers are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of therapeutic agents. The presence of a protected amine, a reactive nitrile group, and a stereocenter in the 2-cyano variant makes it a highly valuable chiral synthon. This application note details the utility of this compound and its 4-cyano isomer in the development of inhibitors for key biological targets, including Dipeptidyl Peptidase IV (DPP-IV), Protein Kinase B (Akt), and KRAS, complete with experimental protocols and pathway diagrams.

Application 1: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

The 2-cyanopiperidine and 2-cyanopyrrolidine moieties are critical pharmacophores in a class of highly effective treatments for type 2 diabetes known as gliptins. These compounds inhibit the enzyme DPP-IV, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these drugs prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Signaling Pathway of DPP-IV Inhibition

DPP-IV Inhibition Pathway Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme Degraded by Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Inactive Metabolites Inactive Metabolites DPP-IV Enzyme->Inactive Metabolites Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Promotes This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->DPP-IV Enzyme Inhibits

Caption: DPP-IV Inhibition and GLP-1 Regulation.

Quantitative Data: Potency of DPP-IV Inhibitors

While a direct synthetic yield from the title compound is not provided, the resulting cyanopiperidine-containing DPP-IV inhibitors exhibit high potency.

Compound ClassTargetIC50 (nM)Reference
Xanthine-basedDPP-IV36[1]
Pyrazole-thiosemicarbazonesDPP-IV1.266 ± 0.264[2]
Sitagliptin (reference)DPP-IV16[1]
Representative Experimental Protocol: Synthesis of a DPP-IV Inhibitor Precursor

This protocol outlines the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for many DPP-IV inhibitors, demonstrating the general chemical transformations involved.

Step 1: N-Acylation of L-proline

  • Suspend L-proline (20.0 g, 0.174 mol) in 200 mL of tetrahydrofuran (THF).

  • Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.

  • Reflux the reaction mixture for 2 hours.

  • After completion, cool the mixture to room temperature, add 20 mL of water, and stir for 20 minutes.

  • Add 20 mL of saturated brine and 200 mL of ethyl acetate.

  • Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[3]

Step 2: Amidation

  • Dissolve the carboxylic acid from Step 1 in dichloromethane (DCM).

  • Add dicyclohexylcarbodiimide (DCC) at ambient temperature, followed by ammonium bicarbonate.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude residue by crystallization and column chromatography to afford the corresponding amide.[4]

Step 3: Dehydration to Nitrile

  • The amide from Step 2 is then subjected to dehydration using a suitable reagent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl3) to yield the target nitrile.

Application 2: Synthesis of Protein Kinase B (Akt) Inhibitors for Oncology

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[5] The 4-cyano isomer, tert-butyl 4-cyanopiperidine-1-carboxylate, has been utilized as a key starting material in the synthesis of potent Akt inhibitors.

Signaling Pathway of Akt Inhibition

Akt Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt (PKB) Akt (PKB) PIP3->Akt (PKB) Recruits PDK1->Akt (PKB) Phosphorylates Downstream Effectors (mTOR, GSK3β) Downstream Effectors (mTOR, GSK3β) Akt (PKB)->Downstream Effectors (mTOR, GSK3β) Activates Apoptosis Apoptosis Akt (PKB)->Apoptosis Inhibits Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors (mTOR, GSK3β)->Cell Survival, Proliferation Promotes Akt Inhibitor (from cyanopiperidine precursor) Akt Inhibitor (from cyanopiperidine precursor) Akt Inhibitor (from cyanopiperidine precursor)->Akt (PKB) Inhibits

Caption: Protein Kinase B (Akt) Signaling Pathway and Inhibition.

Experimental Workflow and Protocol: Synthesis of an Akt Inhibitor Intermediate

The following protocol describes the synthesis of an intermediate for a protein kinase B inhibitor using tert-butyl 4-cyanopiperidine-1-carboxylate, as detailed in patent literature.

Akt_Inhibitor_Intermediate_Synthesis A tert-Butyl 4-cyanopiperidine-1-carboxylate B 1. LDA, THF, -78°C 2. Ethyl Chloroformate A->B Reactants & Conditions C 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate B->C Product D H2, PtO2, Acetic Acid C->D Reactants & Conditions E 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate D->E Final Intermediate

Caption: Synthesis of an Akt Inhibitor Intermediate.

Step 1: Synthesis of 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

  • Prepare a solution of lithium diisopropylamide (LDA) (107 mL, 214.01 mmol) in tetrahydrofuran (THF) (250 mL).

  • To this stirred solution, add tert-butyl 4-cyanopiperidine-1-carboxylate (30 g, 143 mmol) at -78°C under a nitrogen atmosphere.

  • Stir the resulting solution at -78°C for 30 minutes.

  • Add ethyl chloroformate (16.37 mL, 171.2 mmol).

  • Allow the solution to warm to room temperature.

  • Quench the reaction with saturated sodium bicarbonate solution (250 mL) and extract with dichloromethane (DCM).

  • Wash the organic layer with saturated brine (100 mL), dry over MgSO4, filter, and evaporate to obtain the crude product.

  • Purify the crude material by flash silica chromatography (elution gradient 10% EtOAc in isohexane) to afford 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate as a yellow oil.[3]

Step 2: Synthesis of 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

  • Combine 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (9 g, 31.9 mmol) and platinum(IV) oxide (0.724 g, 3.19 mmol) in acetic acid (100 mL).

  • Stir the mixture under a hydrogen atmosphere at 5 bar and 25°C for 24 hours.

  • Filter the crude product through celite.

  • Purify the filtrate by ion exchange chromatography (SCX column), eluting the desired product with 7M NH3 in methanol.

  • Evaporate the pure fractions to dryness to yield 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate as a colorless oil.[3]

Quantitative Data: Synthesis of Akt Inhibitor Intermediate
StepProductStarting MaterialYield (%)
11-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylatetert-Butyl 4-cyanopiperidine-1-carboxylate51.6
21-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate83

Application 3: Building Block for KRAS Inhibitors

Mutations in the KRAS gene are prevalent in several difficult-to-treat cancers, making it a high-priority target for drug development.[6] The piperidine scaffold is a common feature in the design of KRAS inhibitors, providing a rigid core to orient functional groups for optimal binding to the target protein. While specific protocols starting from this compound are not detailed in the provided literature, its structural motifs are relevant to the synthesis of complex heterocyclic systems used in KRAS inhibitor development.

Signaling Pathway of KRAS and its Inhibition

KRAS Signaling Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS-GTP (Active) KRAS-GTP (Active) SOS1->KRAS-GTP (Active) Promotes GDP/GTP Exchange KRAS-GDP (Inactive) KRAS-GDP (Inactive) KRAS-GDP (Inactive)->KRAS-GTP (Active) RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway KRAS-GTP (Active)->RAF-MEK-ERK Pathway Activates PI3K-Akt Pathway PI3K-Akt Pathway KRAS-GTP (Active)->PI3K-Akt Pathway Activates Cell Proliferation, Survival Cell Proliferation, Survival RAF-MEK-ERK Pathway->Cell Proliferation, Survival PI3K-Akt Pathway->Cell Proliferation, Survival KRAS Inhibitor KRAS Inhibitor KRAS Inhibitor->KRAS-GTP (Active) Inhibits

Caption: KRAS Signaling Pathway and Therapeutic Inhibition.

This compound and its isomers are indispensable tools in the medicinal chemist's arsenal. Their utility in constructing the core structures of inhibitors for diverse and critical therapeutic targets such as DPP-IV, Akt, and KRAS underscores their importance in modern drug discovery. The provided protocols and data serve as a testament to the broad applicability of this chemical entity and as a foundation for the development of future therapeutic agents.

References

Application Notes and Protocols: Derivatization of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of a cyano group on the piperidine ring offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at the cyano moiety before potential deprotection and further functionalization of the piperidine nitrogen.

These application notes provide detailed protocols for three key derivatization reactions of this compound: reduction of the nitrile to a primary amine, hydrolysis of the nitrile to a carboxylic acid, and the addition of a Grignard reagent to yield a ketone. These transformations open avenues to a wide range of downstream products, including but not limited to, novel amides, esters, and more complex heterocyclic systems.

Key Derivatization Pathways

The primary derivatization strategies for this compound focus on the reactivity of the cyano group. The following sections detail the protocols for its conversion into an aminomethyl, carboxyl, or acyl group.

Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile functionality in this compound to a primary amine (tert-butyl 2-(aminomethyl)piperidine-1-carboxylate) is a fundamental transformation that introduces a key nucleophilic group. This amine can be further elaborated through acylation, alkylation, or other amine-specific reactions to generate a diverse set of derivatives. Two common and effective methods for this reduction are catalytic hydrogenation with Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Protocol 1.1: Catalytic Hydrogenation using Raney® Nickel

This method offers a milder alternative to metal hydride reductions and is often preferred for its operational simplicity and high yields.[1]

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia solution (e.g., 7N in MeOH) or Sodium Hydroxide (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Parr hydrogenation apparatus or similar

Procedure:

  • In a suitable hydrogenation vessel, suspend this compound (1.0 eq) in methanol or ethanol.

  • Carefully add Raney® Nickel (approx. 50% w/w of the starting material) to the suspension.

  • To minimize the formation of secondary amine byproducts, add a solution of ammonia in methanol or a catalytic amount of sodium hydroxide.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 2-(aminomethyl)piperidine-1-carboxylate.

Protocol 1.2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[2][3][4] Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup solution (water, 15% aq. NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF or Et₂O under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF or Et₂O and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS. The reaction may require gentle heating (reflux) to go to completion.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until a granular precipitate forms.

  • Stir the resulting mixture for 30 minutes, then filter off the inorganic salts and wash them thoroughly with THF or Et₂O.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Data Presentation
Derivatization MethodReagents and ConditionsProductTypical Yield (%)Reference
Catalytic HydrogenationRaney® Ni, H₂ (50-100 psi), MeOH or EtOH, rttert-Butyl 2-(aminomethyl)piperidine-1-carboxylate85-95%[1]
Chemical ReductionLiAlH₄, Anhydrous THF or Et₂O, 0 °C to rt/refluxtert-Butyl 2-(aminomethyl)piperidine-1-carboxylate80-90%[2][3]

Note: Yields are illustrative and based on general nitrile reductions. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Pathway Diagram

G cluster_0 Reduction start This compound prod_amine tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate start->prod_amine  1. Raney® Ni, H₂  2. LiAlH₄

Caption: Reduction of the nitrile to a primary amine.

Hydrolysis of the Nitrile to a Carboxylic Acid

The hydrolysis of the cyano group to a carboxylic acid provides N-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, a valuable intermediate for the synthesis of peptides, amides, and esters. This transformation can be achieved under either acidic or basic conditions, with the choice of method often depending on the stability of other functional groups in the molecule.

Experimental Protocols

Protocol 2.1: Acidic Hydrolysis

Strong acidic conditions can effectively hydrolyze the nitrile to a carboxylic acid.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) for neutralization

  • Ethyl acetate (EtOAc) or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl or H₂SO₄ and water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Prolonged heating is often required.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or by the dropwise addition of a concentrated NaOH solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2.2: Basic Hydrolysis

Basic hydrolysis is an alternative method, which may be preferable if the substrate is sensitive to strong acids.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water and/or a co-solvent like ethanol or methanol

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) or dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in a solution of NaOH or KOH in water or a mixture of water and a co-solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Once the hydrolysis is complete, cool the reaction mixture to 0 °C.

  • Acidify the mixture to a pH of approximately 3-4 with concentrated or 6N HCl.

  • Extract the product with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or flash column chromatography.

Data Presentation
Derivatization MethodReagents and ConditionsProductTypical Yield (%)
Acidic HydrolysisConc. HCl or H₂SO₄, H₂O, refluxN-(tert-butoxycarbonyl)piperidine-2-carboxylic acid70-85%
Basic HydrolysisNaOH or KOH, H₂O/EtOH, reflux; then HClN-(tert-butoxycarbonyl)piperidine-2-carboxylic acid75-90%

Note: Yields are illustrative and based on general nitrile hydrolysis. Actual yields may vary.

Reaction Pathway Diagram

G cluster_1 Hydrolysis start This compound prod_acid N-(tert-butoxycarbonyl)piperidine-2-carboxylic acid start->prod_acid  1. H₃O⁺, Δ  2. NaOH, H₂O, Δ; then H₃O⁺

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Addition of Grignard Reagents to the Nitrile

The reaction of a Grignard reagent with the nitrile group provides a straightforward route to ketones, which are themselves versatile intermediates for further synthetic manipulations. This reaction proceeds through a magnesium imine salt intermediate, which is hydrolyzed upon workup to yield the ketone.

Experimental Protocol

Protocol 3.1: Synthesis of a 2-Acylpiperidine Derivative

This protocol describes the general procedure for the addition of a Grignard reagent to this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) in THF or Et₂O

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Aqueous ammonium chloride (NH₄Cl) solution (saturated) or dilute HCl

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS. The reaction may require gentle heating to proceed to completion.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography on silica gel.

Data Presentation
Derivatization MethodGrignard Reagent (R-MgX)ProductTypical Yield (%)
Grignard AdditionPhenylmagnesium bromidetert-Butyl 2-benzoylpiperidine-1-carboxylate60-80%
Grignard AdditionMethylmagnesium bromidetert-Butyl 2-acetylpiperidine-1-carboxylate65-85%

Note: Yields are illustrative and based on general Grignard reactions with nitriles. Actual yields will depend on the specific Grignard reagent and reaction conditions.

Reaction Pathway Diagram

G cluster_2 Grignard Reaction start This compound prod_ketone tert-Butyl 2-acylpiperidine-1-carboxylate start->prod_ketone  1. R-MgX  2. H₃O⁺

Caption: Reaction with a Grignard reagent to form a ketone.

Summary

The derivatization of this compound through reduction, hydrolysis, or Grignard addition provides access to a rich variety of functionalized piperidine building blocks. The protocols outlined in these application notes serve as a guide for researchers to explore the chemical space around this versatile scaffold, enabling the synthesis of novel compounds for drug discovery and development programs. The choice of derivatization strategy will depend on the desired final product and the overall synthetic scheme. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols: tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperidine-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring with a protected nitrogen and a reactive cyano group at the 2-position, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other positions of the molecule before its removal under acidic conditions, enabling further functionalization of the piperidine nitrogen. The 2-cyano group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a gateway to diverse molecular scaffolds.

Piperidine and its derivatives are prevalent structural motifs in many pharmaceuticals due to their favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, bioavailability, and metabolic stability.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of key pharmaceutical targets.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the cyanation of the corresponding N-Boc-piperidine. One common approach involves the activation of the α-position to the nitrogen followed by the introduction of a cyanide source.

Experimental Protocol: Asymmetric Cyanation of N-Boc-piperidine

This protocol describes a catalytic asymmetric cyanation, a modern approach to introduce the cyano group enantioselectively.[3][4]

Materials:

  • N-Boc-piperidine

  • Chiral Copper Catalyst (e.g., Cu(I) complex with a chiral ligand)

  • Cyanide source (e.g., Trimethylsilyl cyanide - TMSCN)

  • Oxidant (for radical-mediated reactions, if applicable)

  • Anhydrous, inert solvent (e.g., Dichloromethane, Toluene)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc-piperidine (1.0 eq) and the chiral copper catalyst (0.05 - 0.1 eq) in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, depending on the specific catalyst system).

  • Slowly add the cyanide source (e.g., TMSCN, 1.2 - 1.5 eq) to the stirred solution.

  • If the reaction is a radical-mediated cyanation, initiate the reaction according to the specific literature procedure (e.g., addition of an oxidant).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data:

ParameterValueReference
Yield Typically 60-85%[3]
Enantiomeric Excess (e.e.) Up to 95%[3]
¹H NMR (CDCl₃, 400 MHz) δ 4.80-4.70 (m, 1H), 4.00-3.90 (m, 1H), 3.20-3.10 (m, 1H), 2.00-1.60 (m, 6H), 1.48 (s, 9H)Consistent with structure
¹³C NMR (CDCl₃, 101 MHz) δ 154.5, 118.0, 81.0, 45.0, 40.0, 28.5, 25.0, 24.0Consistent with structure
IR (thin film) ν (cm⁻¹) 2975, 2240 (C≡N), 1695 (C=O)Consistent with structure

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis Workflow start Start: N-Boc-piperidine reaction Asymmetric Cyanation (Chiral Cu-catalyst, TMSCN) start->reaction quench Quenching (aq. NaHCO3) reaction->quench extraction Workup & Extraction (EtOAc) quench->extraction purification Purification (Column Chromatography) extraction->purification product Product: tert-Butyl 2-cyanopiperidine-1-carboxylate purification->product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

This compound is a key intermediate in the synthesis of several DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5][6] A prominent example is Vildagliptin.

Synthesis of Vildagliptin

The synthesis of Vildagliptin involves the coupling of a 2-cyanopyrrolidine derivative with 3-amino-1-adamantanol. While Vildagliptin itself contains a pyrrolidine ring, the synthetic principles are directly applicable to piperidine-based analogs, demonstrating the utility of the 2-cyanopiperidine scaffold. The following is a generalized protocol based on the synthesis of Vildagliptin, adapted for the piperidine analog.

Experimental Protocol: Synthesis of a Vildagliptin Analog

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4M solution), and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure to obtain the piperidine-2-carbonitrile salt.

Step 2: N-Alkylation with a Chloroacetyl Group

  • Dissolve the piperidine-2-carbonitrile salt (1.0 eq) in an inert solvent like DCM.

  • Add a base, such as triethylamine or diisopropylethylamine (2.0-2.5 eq), and cool the mixture to 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

  • After completion (monitored by TLC), wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield 1-(2-chloroacetyl)piperidine-2-carbonitrile.[6]

Step 3: Coupling with 3-amino-1-adamantanol

  • Dissolve 1-(2-chloroacetyl)piperidine-2-carbonitrile (1.0 eq) and 3-amino-1-adamantanol (1.1 eq) in a suitable solvent such as 2-butanone or tetrahydrofuran (THF).[6]

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the Vildagliptin analog.

Quantitative Data for Vildagliptin Synthesis (for comparison):

StepProductYield (%)Purity (%)Reference
N-Chloroacetylation (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile8798[6]
Coupling Vildagliptin7798.17[6]

DPP-IV Inhibition Signaling Pathway

G cluster_pathway DPP-IV Inhibition Pathway food Food Intake incretins Incretins (GLP-1, GIP) Released food->incretins dpp4 DPP-IV Enzyme incretins->dpp4 Degradation pancreas Pancreatic β-cells incretins->pancreas Stimulation inactive_incretins Inactive Incretins dpp4->inactive_incretins insulin Insulin Secretion pancreas->insulin glucose Lowered Blood Glucose insulin->glucose vildagliptin Vildagliptin Analog (DPP-IV Inhibitor) vildagliptin->dpp4 Inhibition

Caption: Mechanism of action of DPP-IV inhibitors.[7][8]

Application in the Synthesis of Kinase Inhibitors

The 2-cyanopiperidine scaffold is also a valuable building block for the synthesis of kinase inhibitors, which are a major class of drugs used in cancer therapy.[9][10] The cyano group can act as a hydrogen bond acceptor or be converted to other functional groups that interact with the kinase active site.

Experimental Protocol: Synthesis of a Piperidine-based Kinase Inhibitor Scaffold

This protocol outlines a general approach for incorporating the this compound into a kinase inhibitor scaffold, for example, through a Suzuki or Buchwald-Hartwig coupling after modification of the cyano group.

Step 1: Reduction of the Cyano Group

  • Dissolve this compound (1.0 eq) in an anhydrous solvent like THF or diethyl ether.

  • Carefully add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Carefully quench the reaction (e.g., with water and NaOH for LiAlH₄) and filter the mixture.

  • Extract the product, tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, and use it in the next step.

Step 2: Coupling with an Aryl Halide (Buchwald-Hartwig Amination)

  • To a reaction vessel, add the aryl halide (1.0 eq), tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add an anhydrous solvent such as toluene or dioxane and heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, filter, and concentrate the filtrate.

  • Purify the product by column chromatography.

Quantitative Data:

ReactionProductYield (%)Reference
Cyano Group Reduction tert-butyl 2-(aminomethyl)piperidine-1-carboxylate70-90General procedure
Buchwald-Hartwig Coupling N-Aryl-2-(aminomethyl)piperidine derivative60-85General procedure

Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold

G cluster_kinase Kinase Inhibitor Scaffold Synthesis start Start: tert-Butyl 2-cyanopiperidine-1-carboxylate reduction Cyano Group Reduction (e.g., LiAlH4) start->reduction intermediate 2-(Aminomethyl)piperidine Derivative reduction->intermediate coupling Buchwald-Hartwig Coupling (Aryl Halide, Pd-catalyst) intermediate->coupling product Kinase Inhibitor Scaffold coupling->product

Caption: General workflow for the synthesis of a kinase inhibitor scaffold.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its utility is demonstrated in the preparation of important drug classes such as DPP-IV inhibitors and kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their drug discovery and development programs. The ability to stereoselectively synthesize this intermediate and the diverse transformations of the cyano group open up a wide range of possibilities for creating novel therapeutic agents.

References

Application Notes and Protocols: Tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the versatile synthetic intermediate, tert-butyl 2-cyanopiperidine-1-carboxylate. This chiral compound is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of bioactive molecules, including peptides, alkaloids, and enzyme inhibitors.[1] The protocols outlined herein cover the synthesis of this compound and key downstream reactions, including nitrile reduction and carbon-carbon bond formation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 1-Boc-2-cyanopiperidine, is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted with a cyano group at the 2-position.[2] Its structure makes it a valuable chiral precursor for the synthesis of 2-substituted piperidine derivatives, a common motif in many pharmaceuticals.[3] The presence of the cyano group allows for a range of chemical transformations, including reduction to an amine or aldehyde, and reaction with organometallic reagents to form new carbon-carbon bonds.[2] This intermediate is particularly useful in the development of prolyl oligopeptidase inhibitors, which have potential applications in treating neurological disorders.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of the corresponding primary amide, tert-butyl 2-carbamoylpiperidine-1-carboxylate.[2]

Experimental Protocol: Dehydration of tert-Butyl 2-carbamoylpiperidine-1-carboxylate[2]

This protocol describes the conversion of the amide to the nitrile using a Vilsmeier-type reagent generated in situ from oxalyl chloride and DMF.

Materials:

  • tert-Butyl 2-carbamoylpiperidine-1-carboxylate

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Oxalyl chloride (2 M in dichloromethane)

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (anhydrous)

  • 500 mL round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Slowly add oxalyl chloride (24.7 mL of a 2 M solution in dichloromethane, 49.4 mmol) to the cooled mixture. Stir for 15 minutes.

  • Add a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate (9.4 g, 41.2 mmol) in acetonitrile (50 mL), followed by pyridine (8.3 mL, 103 mmol).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate (300 mL).

  • Wash the organic phase successively with water (300 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Data Presentation:

Starting MaterialReagentsSolventReaction TimeYieldProduct PurityReference
tert-Butyl 2-carbamoylpiperidine-1-carboxylate (41.2 mmol)Oxalyl chloride (49.4 mmol), DMF (49.4 mmol), Pyridine (103 mmol)AcetonitrileOvernight97%Not specified[2]

Visualization:

G cluster_synthesis Synthesis Workflow start tert-Butyl 2-carbamoyl- piperidine-1-carboxylate reagents 1. Oxalyl Chloride, DMF, Acetonitrile, -5°C 2. Pyridine, RT, overnight product This compound start->product Dehydration

Caption: Synthesis of this compound.

Reactions of this compound

The cyano group of this compound is a versatile functional handle for various chemical transformations. Key reactions include reduction to amines or aldehydes and the addition of organometallic reagents.

Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine or an aldehyde, providing access to important building blocks.

3.1.1. Reduction to tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate

General Protocol (Catalytic Hydrogenation): Note: A specific protocol for this substrate was not found in the literature. This is a general procedure that may require optimization.

Materials:

  • This compound

  • Methanol or Ethanol

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve this compound in methanol or ethanol in a suitable reaction vessel.

  • Add a catalytic amount of Raney Nickel or 10% Pd/C.

  • Purge the vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the crude product, which can be purified by column chromatography if necessary.

3.1.2. Reduction to tert-Butyl 2-formylpiperidine-1-carboxylate

General Protocol (DIBAL-H Reduction): Note: A specific protocol for this substrate was not found in the literature. This is a general procedure that may require optimization.

Materials:

  • This compound

  • Anhydrous toluene or dichloromethane

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Aqueous workup solution (e.g., Rochelle's salt solution or dilute HCl)

Procedure:

  • Dissolve this compound in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add one equivalent of DIBAL-H solution.

  • Stir the reaction at -78 °C for the appropriate time (monitor by TLC).

  • Quench the reaction by the slow addition of an appropriate aqueous solution.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the resulting aldehyde by column chromatography.

Data Presentation (Hypothetical Data for Reduction Reactions):

Reaction TypeReagentsSolventTemperatureYieldReference
Nitrile to AmineRaney Ni, H₂MethanolRTN/AGeneral Method
Nitrile to AldehydeDIBAL-HToluene-78 °CN/AGeneral Method
Addition of Organometallic Reagents

The nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.[2]

General Protocol (Reaction with Grignard Reagents): Note: A specific protocol for this substrate was not found in the literature. This is a general procedure that may require optimization.

Materials:

  • This compound

  • Anhydrous diethyl ether or THF

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Aqueous acid (e.g., 1 M HCl) for hydrolysis

Procedure:

  • Dissolve this compound in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of aqueous acid and stir vigorously to hydrolyze the intermediate imine.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the resulting ketone by column chromatography.

Data Presentation (Hypothetical Data for Grignard Reaction):

Grignard ReagentSolventTemperatureYieldProduct TypeReference
Phenylmagnesium bromideDiethyl ether0 °C to RTN/APhenyl ketoneGeneral Method

Visualization of Potential Reactions:

G cluster_reactions Reaction Pathways start This compound amine tert-Butyl 2-(aminomethyl)piperidine- 1-carboxylate start->amine Reduction (e.g., H₂/Raney Ni) aldehyde tert-Butyl 2-formylpiperidine- 1-carboxylate start->aldehyde Partial Reduction (e.g., DIBAL-H) ketone tert-Butyl 2-acylpiperidine- 1-carboxylate start->ketone Grignard Reaction (e.g., RMgX)

Caption: Potential transformations of this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its utility lies in its ability to introduce a functionalized piperidine scaffold, which is a common feature in many CNS-active drugs and other therapeutic agents.[1][4] The stereochemistry of this intermediate can be crucial for the biological activity of the final product.[1]

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols and information provided in this document are intended to serve as a guide for its synthesis and subsequent chemical modifications. The reactivity of the cyano group, combined with the chiral piperidine scaffold, offers numerous possibilities for the construction of complex and biologically active molecules. Further research into the development of stereoselective reactions involving this substrate will continue to expand its utility in drug discovery and development.

References

Application Notes and Protocols: The Role of tert-Butyl 2-cyanopiperidine-1-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for molecules that interact with biological targets like protein kinases.[1][3] In the realm of kinase inhibitors, particularly covalent inhibitors, specific functionalization of the piperidine ring is critical for achieving high potency and selectivity.

Covalent kinase inhibitors enhance potency and duration of action by forming a stable bond with a specific amino acid residue, often a cysteine, in the kinase's active site.[4][5] While early covalent inhibitors were irreversible, recent efforts have focused on developing reversible covalent inhibitors to minimize the risk of permanent protein modification and potential off-target effects.[1][6]

A key functional group, or "warhead," for achieving reversible covalency is the α-cyanoacrylamide moiety.[7][8] The electron-withdrawing cyano group increases the electrophilicity of the Michael acceptor, facilitating a reversible reaction with nucleophilic cysteine residues.[8][9] This allows for a tunable residence time, combining the durability of a covalent bond with the safety profile of a reversible interaction.[1][9]

tert-Butyl 2-cyanopiperidine-1-carboxylate is a valuable chiral building block for introducing this advanced warhead. The Boc-protected piperidine serves as a versatile scaffold, while the cyano group is a precursor to the amine necessary for forming the final cyanoacrylamide warhead. This document provides detailed application notes on its use in synthesizing reversible covalent inhibitors for Bruton's Tyrosine Kinase (BTK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Application Note 1: Synthesis of Reversible Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6][10] The first-in-class BTK inhibitor, Ibrutinib, is an irreversible covalent inhibitor.[6] By replacing Ibrutinib's acrylamide warhead with a reversible cyanoacrylamide, researchers have developed inhibitors with tunable target residence times, potentially improving their safety profile.[1][11] The piperidine core, derivable from this compound, serves as the crucial linker attaching the warhead to the kinase-binding scaffold.

Logical Synthesis Workflow

The synthesis transforms the 2-cyanopiperidine precursor into a key amine intermediate, which is then elaborated to form the final cyanoacrylamide warhead attached to a pyrazolopyrimidine core, similar to that of Ibrutinib.

Caption: General workflow for synthesizing a reversible BTK inhibitor.
Quantitative Data Summary: Reversible BTK Inhibitors

The following table summarizes the inhibitory activity and target occupancy of representative reversible covalent BTK inhibitors developed by replacing the warhead of Ibrutinib.

Compound IDWarhead MoietyBTK IC₅₀ (nM)Target Occupancy (20h post-washout)Reference
Ibrutinib Acrylamide (Irreversible)~0.5>95%[6]
Compound 11 tert-Butyl Cyanoacrylamide3.155%[1][11]
PRN1008 Cyanoacrylamide Derivative3.1Reversible[7][10]
Experimental Protocol: Formation of the Cyanoacrylamide Warhead

This protocol describes the final key step where the amine-functionalized scaffold is converted into the cyanoacrylamide warhead via a Knoevenagel condensation.

Reaction: Coupling of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one with 2-cyanoacetic acid and an appropriate aldehyde.

Materials:

  • Amine-functionalized pyrazolopyrimidine core (1.0 eq)

  • 2-Cyanoacetic acid (1.2 eq)

  • Aldehyde (e.g., pivalaldehyde for tert-butyl cap) (1.5 eq)

  • Piperidine (0.2 eq, as catalyst)

  • Toluene or other suitable aprotic solvent

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the amine-functionalized pyrazolopyrimidine core (1.0 eq), 2-cyanoacetic acid (1.2 eq), and toluene.

  • Add the aldehyde (1.5 eq) and a catalytic amount of piperidine (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final reversible covalent inhibitor.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Synthesis of Reversible Covalent TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a central kinase in the signaling cascades of pro-inflammatory cytokines, regulating pathways like NF-κB and MAPK.[12][13] As such, TAK1 is a promising target for treating cancer and inflammatory diseases.[12][14] The development of selective, reversible covalent TAK1 inhibitors using a cyanoacrylamide warhead represents a cutting-edge therapeutic strategy.[12] The Boc-protected 2-cyanopiperidine precursor provides a route to the linker that connects the warhead to the core heterocyclic scaffold (e.g., imidazopyridine).

Target Signaling Pathway: TAK1 in Inflammatory Signaling

TAK1 is activated by upstream signals from receptors like TNF-R and IL-1R. Activated TAK1 then phosphorylates IKKβ (leading to NF-κB activation) and MKKs (leading to p38/JNK activation), promoting inflammation and cell survival.

Caption: Simplified TAK1 signaling pathway and point of inhibition.
Quantitative Data Summary: Reversible TAK1 Inhibitors

This table presents the in vitro inhibitory potency of a novel imidazopyridine-based TAK1 inhibitor featuring a cyanoacrylamide warhead.

Compound IDCore ScaffoldWarhead MoietyTAK1 IC₅₀ (nM)Reference
13h Imidazopyridine2-cyano-3-(6-methylpyridin-2-yl)acrylamide27[12]
NG25 Pyrimidine(Non-covalent)5.6[14]
5Z-7-Oxozeaenol Resorcylic acid lactone(Irreversible)5.6[14]
Experimental Protocol: Synthesis of Imidazopyridine-Cyanoacrylamide Conjugate

This protocol outlines the synthesis of the final inhibitor by coupling a cyanoacetamide precursor with an aldehyde.

Reaction: Knoevenagel condensation between an N-(piperidin-4-yl)cyanoacetamide intermediate and an aromatic aldehyde.

Materials:

  • N-(1-(2-(dimethylamino)-8-phenylimidazo[1,2-a]pyridin-3-yl)piperidin-4-yl)-2-cyanoacetamide (1.0 eq)

  • 6-Methylpicolinaldehyde (1.2 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the cyanoacetamide intermediate (1.0 eq) and 6-methylpicolinaldehyde (1.2 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction for the formation of a precipitate. If a solid forms, collect it by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the solid under vacuum to yield the pure final product, compound 13h .[12]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue using column chromatography.

  • Confirm the structure and purity of the final compound using appropriate analytical techniques (NMR, LC-MS, HRMS).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of tert-butyl 2-cyanopiperidine-1-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Low or No Yield

Q1: I am getting a low yield or no product in my dehydration reaction of tert-butyl 2-carbamoylpiperidine-1-carboxylate. What are the possible causes and solutions?

A1: Low or no yield in the dehydration of the amide to the nitrile is a common issue. Several factors could be contributing to this problem.

  • Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) are commonly used. If one agent is not effective, consider trying another. Ensure that the dehydrating agent is fresh and has been handled under anhydrous conditions.

  • Reaction Temperature: The reaction temperature can significantly impact the rate of dehydration. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessive heat can lead to side reactions and decomposition of the product. It is recommended to start at a lower temperature (e.g., 0 °C) and slowly warm the reaction mixture while monitoring its progress by TLC or LC-MS.

  • Presence of Water: The dehydration reaction is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The starting amide should also be as dry as possible.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress closely and consider extending the reaction time if necessary.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired nitrile. One common side reaction is the hydrolysis of the nitrile product back to the amide, especially during aqueous workup.[1] To minimize this, it is advisable to perform the workup at a lower temperature and as quickly as possible.

Q2: My Strecker-type synthesis from N-Boc-2-piperidone is not working well. What should I troubleshoot?

A2: The Strecker synthesis with ketones can be more challenging than with aldehydes. Here are several factors to consider:

  • Cyanide Source: The choice of cyanide source is crucial. Trimethylsilyl cyanide (TMSCN) is often preferred in modern protocols as it is more soluble in organic solvents than salts like potassium cyanide (KCN) or sodium cyanide (NaCN).[1] However, in some cases, KCN in the presence of an acid can be effective.[1] The reactivity can be solvent and catalyst dependent.

  • Catalyst: The reaction can be catalyzed by Brønsted or Lewis acids. If an uncatalyzed reaction is slow, the addition of a catalyst such as a Brønsted acid can be beneficial.[2]

  • Imine Formation: The initial formation of the imine or iminium ion is a key step.[3] For cyclic ketones, this equilibrium can be unfavorable. The addition of a dehydrating agent, such as magnesium sulfate, can help to drive the reaction towards the imine.[3]

  • Reaction Conditions: The reaction is often performed at room temperature, but gentle heating may be required to drive the reaction to completion. As with the dehydration route, anhydrous conditions are important.

Side Product Formation and Purification

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?

A3: The formation of side products can complicate purification and lower the yield.

  • Incomplete Reaction: The most common "side product" is unreacted starting material.

  • Hydrolysis of Nitrile: During workup, the newly formed nitrile can be partially or fully hydrolyzed back to the starting amide or to the corresponding carboxylic acid.[1] To avoid this, keep the workup conditions mild (low temperature, neutral pH if possible).

  • N-Boc Deprotection: If harsh acidic conditions are used, the Boc protecting group can be partially or fully removed.

  • Other Side Reactions: Depending on the specific reagents and conditions used, other side reactions may occur. Careful analysis of byproducts by LC-MS can help in their identification.

Q4: I am having difficulty purifying the final product. What are the best practices?

A4: Purification of piperidine derivatives can sometimes be challenging due to their basicity.

  • Column Chromatography: Standard silica gel column chromatography is a common purification method. However, tailing of the product peak can be an issue due to the interaction of the basic piperidine nitrogen with the acidic silica gel.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[4]

  • Acid-Base Extraction: An acid-base extraction can be a useful preliminary purification step to separate the basic product from neutral or acidic impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.

Data Presentation

The following tables summarize typical reagents and conditions for the synthesis of this compound and related compounds. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Comparison of Dehydrating Agents for Amide to Nitrile Conversion (Illustrative)

Dehydrating AgentTypical SolventTypical TemperatureReported Yields (for similar compounds)Reference
POCl₃Dichloromethane, Acetonitrile0 °C to refluxGood to Excellent[5]
SOCl₂Dichloromethane, Toluene0 °C to refluxGood to Excellent[5]
Trifluoroacetic Anhydride (TFAA)Dichloromethane, THF0 °C to RTGood to Excellent[6]
Oxalyl Chloride/DMFAcetonitrile-5 °C to RT97%[7]

Table 2: Comparison of Cyanide Sources for Strecker-type Reactions (Illustrative)

Cyanide SourceTypical SolventCatalystTypical TemperatureReported Yields (for similar compounds)Reference
Trimethylsilyl Cyanide (TMSCN)Dichloromethane, AcetonitrileLewis or Brønsted Acid0 °C to RTGood to Excellent[8]
Potassium Cyanide (KCN)Acetic Acid, WaterNone or Acid0 °C to RTModerate to Good[9]
Sodium Cyanide (NaCN)Methanol, WaterAmmonium Chloride0-5 °C to RTModerate to Good[8]

Experimental Protocols

Protocol 1: Synthesis via Dehydration of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

This protocol is based on the dehydration of a primary amide to a nitrile.

Materials:

  • tert-Butyl 2-carbamoylpiperidine-1-carboxylate

  • Anhydrous Acetonitrile

  • Anhydrous Dimethylformamide (DMF)

  • Oxalyl chloride (or another suitable dehydrating agent)

  • Anhydrous Pyridine

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask, stir bar, and other standard laboratory glassware

Procedure:

  • To a stirred solution of anhydrous acetonitrile and a catalytic amount of anhydrous DMF in a round bottom flask cooled to -5 °C, slowly add oxalyl chloride.

  • Stir the resulting mixture for 15 minutes.

  • Add a solution of tert-butyl 2-carbamoylpiperidine-1-carboxylate in anhydrous acetonitrile, followed by the addition of anhydrous pyridine.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Strecker-type Reaction of N-Boc-2-piperidone

This protocol describes a modified Strecker reaction using a cyclic ketone as the starting material.

Materials:

  • N-Boc-2-piperidone

  • A suitable amine (e.g., ammonia or a primary amine)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., dichloromethane, glacial acetic acid)

  • Lewis or Brønsted acid catalyst (optional)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flask, stir bar, and other standard laboratory glassware

Procedure:

  • In a well-ventilated fume hood, dissolve N-Boc-2-piperidone and the amine in the anhydrous solvent in a round bottom flask.

  • If using a catalyst, add it to the mixture.

  • Cool the mixture to 0 °C and slowly add TMSCN dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Synthesis_Workflow_Dehydration Start tert-Butyl 2-carbamoyl- piperidine-1-carboxylate Reaction Dehydration (e.g., Oxalyl Chloride/DMF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product tert-Butyl 2-cyanopiperidine- 1-carboxylate Purification->Product

Caption: Workflow for the synthesis of this compound via amide dehydration.

Synthesis_Workflow_Strecker Start N-Boc-2-piperidone Reaction Strecker Reaction (Amine, TMSCN) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product tert-Butyl 2-cyanopiperidine- 1-carboxylate Purification->Product

Caption: Workflow for the synthesis of this compound via a Strecker-type reaction.

Troubleshooting_Logic Start Low Yield? Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Yes Success Improved Yield Start->Success No Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Check_Side_Reactions Investigate Side Reactions (LC-MS) Optimize_Conditions->Check_Side_Reactions Improve_Purification Improve Purification Technique Check_Side_Reactions->Improve_Purification Improve_Purification->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Purification challenges for tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 2-cyanopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, reagents, or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Such as tert-butyl 2-carbamoylpiperidine-1-carboxylate.

  • Dehydrating Agent Byproducts: If reagents like oxalyl chloride are used, related byproducts may be present.[1]

  • Residual Solvents and Reagents: High boiling point solvents like DMF or bases like pyridine used in the synthesis can be difficult to remove.[1]

  • Hydrolyzed Product: The nitrile group can be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide, especially during aqueous workups.

  • Boc-Deprotected Impurity: Although the Boc group is relatively stable, harsh acidic conditions can lead to its removal, resulting in 2-cyanopiperidine.[2][3]

Q2: What is the recommended storage condition for this compound?

A2: The compound should be stored in a dry, sealed container at 2-8°C to maintain its stability and purity.[4]

Q3: My purified product is a yellow solid. Is this normal?

A3: Yes, this compound is often isolated as a yellow solid.[1] The color intensity can vary depending on the purity.

Q4: Is this compound stable in water?

A4: The compound has a reported half-life of about 10 hours in water, which makes it relatively stable for typical aqueous workup procedures in organic synthesis.[1] However, prolonged exposure to aqueous conditions, especially at non-neutral pH, should be avoided to prevent hydrolysis of the nitrile or Boc group.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Q1: I am having trouble separating my product from a closely-eluting impurity during silica gel column chromatography. What can I do?

  • Problem: Co-elution of an impurity with the desired product.

  • Potential Cause: The impurity has a polarity very similar to the product. This could be a structurally related byproduct.

  • Suggested Solutions:

    • Optimize the Solvent System: Switch to a solvent system with different selectivity. For example, if you are using a Hexane/Ethyl Acetate gradient, try a system incorporating Dichloromethane or Methyl tert-butyl ether (MTBE).[5]

    • Use a Different Stationary Phase: Consider using a cyano-bonded (CN) silica phase, which offers different selectivity due to its moderate polarity and can be used in both normal and reversed-phase modes.[5]

    • Attempt Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective method to remove closely related impurities.

Q2: My final yield after purification is very low. What are the possible reasons?

  • Problem: Significant loss of product during the purification step.

  • Potential Causes:

    • Product Decomposition: The compound might be degrading on the silica gel column if it is too acidic.

    • Inappropriate Solvent for Extraction/Elution: The product may have poor solubility in the chosen solvent, leading to incomplete extraction or elution.

    • Loss During Aqueous Workup: Emulsion formation during liquid-liquid extraction can lead to significant product loss.

  • Suggested Solutions:

    • Deactivate Silica Gel: If you suspect decomposition on silica, you can use silica gel that has been neutralized by washing with a triethylamine solution in your eluent (e.g., 1% triethylamine in Hexane/EtOAc) and then re-equilibrating with the mobile phase.

    • Solubility Checks: Before performing a large-scale purification, check the solubility of your crude product in various common solvents to select the most appropriate ones for extraction and chromatography.

    • Improve Workup: To break emulsions during workup, adding brine (saturated NaCl solution) can be effective.[1]

Q3: The product was isolated as an oil after solvent evaporation, but the literature reports it as a solid. How can I solidify it?

  • Problem: The product remains an oil instead of crystallizing.

  • Potential Cause: The presence of residual solvents or impurities is preventing crystallization.

  • Suggested Solutions:

    • High-Vacuum Drying: Ensure all solvents are thoroughly removed by drying the oil under a high vacuum for an extended period.

    • Trituration/Slurrying: Add a non-polar solvent in which the product has low solubility, such as n-hexane or diethyl ether, and stir the oil.[6] This can induce crystallization by "washing away" impurities that inhibit the process.

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.[6]

Data and Experimental Protocols

Comparison of Purification Techniques

The selection of a purification method depends on factors like required purity, scale, and cost.

FeatureFlash ChromatographyPreparative HPLCRecrystallization
Resolution Moderate to GoodHigh to Very HighVariable, can be very high
Speed FastSlowVariable
Capacity/Scalability HighLow to ModerateVery High
Cost (Solvent/Equipment) Low to ModerateHighLow
Typical Use Case Routine purification, initial cleanupFinal purification of high-purity compoundsLarge-scale purification of solid compounds
Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on silica gel.

  • Sample Preparation: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the initial mobile phase solvent.

  • Column Packing: Prepare a silica gel column. A typical ratio is 50-100 g of silica per 1 g of crude material. Pack the column using the initial eluent (e.g., 5% Ethyl Acetate in Hexanes) as a slurry.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase (e.g., 5% EtOAc in Hexanes). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc). The optimal gradient will depend on the specific impurities present.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Stain with a suitable agent like potassium permanganate if the spots are not UV-active.

  • Collection and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Experimental Protocol: Recrystallization

This protocol is for obtaining a high-purity solid product.

  • Solvent Selection: Choose a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices for moderately polar compounds include isopropanol, ethyl acetate/hexanes, or acetone/water.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Visualizations

Purification Workflow

cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_final Final Product start Crude Product (from synthesis) workup Aqueous Workup (EtOAc/Water/Brine) start->workup concentrate Concentration (Crude Residue) workup->concentrate chromatography Flash Column Chromatography concentrate->chromatography Primary Method recrystallization Recrystallization concentrate->recrystallization If Solid & >90% Pure analysis Purity Analysis (TLC, NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Solid Product (this compound) analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

start Purification Issue? issue1 Co-elution in Chromatography? start->issue1 Yes issue2 Product is an Oil, not a Solid? start->issue2 No sol1a Change Solvent System (e.g., add DCM/MTBE) issue1->sol1a sol1b Use Different Stationary Phase (e.g., Cyano) issue1->sol1b sol1c Attempt Recrystallization issue1->sol1c issue3 Low Final Yield? issue2->issue3 No sol2a Dry Under High Vacuum issue2->sol2a Yes sol3a Use Neutralized Silica issue3->sol3a Yes sol3b Check Product Solubility issue3->sol3b sol3c Break Emulsions with Brine issue3->sol3c sol2b Triturate with Non-polar Solvent (Hexane) sol2a->sol2b sol2c Add Seed Crystal sol2b->sol2c cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_purification Purification Strategy SM Starting Materials (e.g., Boc-piperidine-2-carboxamide) Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Reagents Reagents (e.g., Pyridine, DMF) Residual_Reagents Residual Solvents & Reagents Reagents->Residual_Reagents Chromatography Silica Chromatography (separates by polarity) Unreacted_SM->Chromatography Workup Aqueous Wash (removes polar reagents) Residual_Reagents->Workup Hydrolysis_Product Hydrolyzed Nitrile (Amide/Acid) Hydrolysis_Product->Chromatography Deprotected_Product Boc-Deprotected Product Deprotected_Product->Chromatography Recrystallization Recrystallization (removes close impurities) Chromatography->Recrystallization

References

Technical Support Center: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 2-cyanopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Strecker Synthesis: This classical multi-component reaction involves the condensation of N-Boc-2-piperidone (or the corresponding aldehyde) with a cyanide source and an amine. For the synthesis of an α-aminonitrile, the reaction proceeds via an imine intermediate which is then attacked by a cyanide ion.[1][2][3][4]

  • Dehydration of N-Boc-piperidine-2-carboxamide: This method involves the conversion of the corresponding primary amide to the nitrile using a dehydrating agent. Common dehydrating agents include phosphorus pentoxide, phosphorus oxychloride, and thionyl chloride.[5][6]

  • Direct α-Cyanation of N-Boc-piperidine: This approach involves the direct introduction of a cyano group at the C2 position of the N-Boc-piperidine ring. Electrochemical methods utilizing mediators like ABNO (9-azabicyclononane N-oxyl) have been reported for the α-cyanation of secondary piperidines.[7]

Q2: I am experiencing low yields in my synthesis. What are the common causes and how can I troubleshoot this?

A2: Low yields can arise from several factors depending on the synthetic route. Here are some common causes and troubleshooting strategies:

  • Incomplete reaction: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time, temperature, or the equivalents of a key reagent.[8][9]

  • Side reactions: The formation of byproducts is a common cause of low yields. See the troubleshooting guide below for specific side reactions associated with each synthetic route.

  • Purity of starting materials: Ensure all starting materials and reagents are pure and dry, as impurities can interfere with the reaction.[8]

  • Suboptimal reaction conditions: The reaction conditions (temperature, solvent, catalyst, pH) may need to be optimized for your specific setup.[8][10]

  • Product loss during workup and purification: Significant amounts of product can be lost during extraction and chromatography. Ensure proper phase separation during extractions and optimize your chromatography conditions.

Q3: What are the typical purification methods for this compound?

A3: The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes or petroleum ether is commonly used. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details potential side reactions for the three main synthetic routes and provides guidance on how to mitigate them.

Route 1: Strecker Synthesis

Potential Side Reactions:

  • Formation of cyanohydrin: If the starting material is an aldehyde, the cyanide ion can directly attack the carbonyl group to form a cyanohydrin, competing with imine formation.

  • Hydrolysis of the nitrile: During workup or purification, the nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.

  • Racemization: If the synthesis is intended to be stereoselective, racemization at the C2 position can occur, particularly if the reaction conditions are harsh.

Troubleshooting Strategies:

Problem Possible Cause Solution
Low yield of α-aminonitrile Incomplete imine formation.Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. Ensure the amine source is sufficiently nucleophilic.
Presence of cyanohydrin byproduct Direct cyanide attack on the aldehyde.Optimize the reaction conditions to favor imine formation, such as adjusting the pH or using a pre-formed imine.
Product contains amide or carboxylic acid impurities Hydrolysis of the nitrile during workup.Perform the workup under neutral or mildly acidic/basic conditions and avoid prolonged exposure to strong acids or bases.
Loss of stereoselectivity Racemization at the C2 position.Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a chiral auxiliary or catalyst for asymmetric synthesis.
Route 2: Dehydration of N-Boc-piperidine-2-carboxamide

Potential Side Reactions:

  • Incomplete dehydration: The reaction may not go to completion, leaving unreacted starting material.

  • Formation of elimination byproducts: Under harsh conditions, elimination reactions can occur on the piperidine ring.

  • Degradation of the Boc protecting group: Strong acids or high temperatures can lead to the removal of the Boc group.

Troubleshooting Strategies:

Problem Possible Cause Solution
Low conversion to the nitrile Inefficient dehydrating agent or reaction conditions.Use a more powerful dehydrating agent (e.g., triflic anhydride) or increase the reaction temperature. Ensure the reaction is run under anhydrous conditions.
Formation of colored impurities Decomposition of the starting material or product.Use milder dehydrating agents (e.g., Burgess reagent, Appel salt) and lower reaction temperatures.
Presence of deprotected product Cleavage of the Boc group.Avoid strong acids and high temperatures. If necessary, re-protect the amine after the dehydration step.
Route 3: Direct α-Cyanation of N-Boc-piperidine

Potential Side Reactions:

  • Over-oxidation: The piperidine ring can be oxidized beyond the desired α-cyano product.

  • Cyanation at other positions: While the α-position is generally favored, cyanation at other positions on the ring can occur, leading to isomeric impurities.

  • Formation of byproducts from the cyanide source: The cyanide source itself can lead to byproducts.

Troubleshooting Strategies:

Problem Possible Cause Solution
Low yield of the desired product Inefficient cyanation.Optimize the electrochemical conditions (current density, electrode material). Ensure the mediator is active and present in the correct concentration.
Formation of multiple cyanated products Lack of regioselectivity.Modify the directing group or use a more selective cyanation method. The steric and electronic properties of the substrate can influence regioselectivity.
Complex reaction mixture Multiple side reactions occurring.Carefully control the reaction conditions. Consider using a different cyanide source or a milder oxidation method.

Experimental Protocols (Exemplary)

The following are generalized experimental protocols based on established chemical transformations. Note: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Strecker Synthesis of this compound

This protocol is adapted from the general procedure for Strecker synthesis.[1][2][3][4]

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Amount (mmol) Equivalents
N-Boc-2-piperidone199.25101.0
Sodium Cyanide (NaCN)49.01121.2
Ammonium Chloride (NH₄Cl)53.49151.5
Methanol (MeOH)32.04--
Dichloromethane (DCM)84.93--

Procedure:

  • To a solution of N-Boc-2-piperidone (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 eq) in water.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dehydration of tert-Butyl 2-carbamoylpiperidine-1-carboxylate

This protocol is based on general methods for the dehydration of primary amides.[5][6]

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Amount (mmol) Equivalents
tert-Butyl 2-carbamoylpiperidine-1-carboxylate228.29101.0
Phosphorus Oxychloride (POCl₃)153.33111.1
Pyridine79.10222.2
Dichloromethane (DCM)84.93--

Procedure:

  • Dissolve tert-butyl 2-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) followed by the dropwise addition of phosphorus oxychloride (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity 1. Check Starting Materials Purity of Reactants/Solvents? start->check_purity review_conditions 2. Review Reaction Conditions Optimal Temperature? Correct Stoichiometry? check_purity->review_conditions analyze_workup 3. Analyze Workup & Purification Product Loss During Extraction? Inefficient Chromatography? review_conditions->analyze_workup identify_byproducts 4. Identify Byproducts LC-MS or NMR Analysis analyze_workup->identify_byproducts optimize Optimize and Repeat identify_byproducts->optimize Synthetic_Pathways cluster_strecker Strecker Synthesis cluster_dehydration Amide Dehydration cluster_cyanation Direct Cyanation start1 N-Boc-2-piperidone inter1 Imine Intermediate start1->inter1 + NH₃ end1 This compound inter1->end1 + CN⁻ start2 N-Boc-piperidine-2-carboxamide end2 This compound start2->end2 Dehydrating Agent (e.g., POCl₃) start3 N-Boc-piperidine end3 This compound start3->end3 Cyanide Source + Oxidant

References

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of reagents. - Suboptimal reaction temperature. - Inefficient cyanide source.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Use fresh, high-purity reagents. Ensure solvents are anhydrous. - Optimize the reaction temperature. Strecker-type reactions are often performed at room temperature or slightly elevated temperatures. - Consider using alternative cyanide sources such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.
Formation of Side Products - Amide formation: Hydrolysis of the nitrile group. - Unreacted starting material: Incomplete conversion of the N-Boc-piperidone. - Polymerization: Under strongly acidic or basic conditions.- Ensure anhydrous reaction conditions to minimize hydrolysis. - Increase the reaction time or temperature, or consider using a more reactive cyanide source. - Maintain a neutral or slightly acidic pH during the reaction and work-up.
Difficult Product Isolation/Purification - Product is an oil and difficult to crystallize. - Co-elution with impurities during chromatography.- If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane or pentane. - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Inconsistent Results - Variability in reagent quality. - Inconsistent reaction setup and conditions. - Presence of moisture.- Use reagents from a reliable source and test for purity before use. - Standardize the experimental protocol, including reaction time, temperature, and stirring speed. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start: Low Yield or Impurities Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Reagents Faulty check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal analyze_impurities Identify Side Products (LC-MS, NMR) check_conditions->analyze_impurities Conditions Appear Correct analyze_impurities->start Unable to Identify optimize_purification Optimize Purification Protocol analyze_impurities->optimize_purification Impurities Identified optimize_purification->start Purification Fails successful_synthesis Successful Synthesis optimize_purification->successful_synthesis Pure Product Obtained

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common route is a variation of the Strecker synthesis, starting from N-Boc-2-piperidone. This involves the reaction of the lactam with a cyanide source, often in the presence of a dehydrating agent or after conversion to a more reactive intermediate like a Vilsmeier reagent.

Q2: What are the critical parameters to control for optimizing the yield?

A2: Key parameters to control include the choice of cyanide source, reaction temperature, and reaction time. The purity of the starting materials and the use of anhydrous solvents are also crucial for achieving high yields.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with potassium permanganate can help visualize the spots. LC-MS is particularly useful for identifying the product and any side products formed.

Q4: What are the safety precautions I should take when working with cyanide reagents?

A4: All reactions involving cyanide sources must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit available and be familiar with its use. Quench any residual cyanide with an oxidizing agent like bleach before disposal.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of N-Boc-Protected Cyanopiperidines

Starting MaterialCyanide SourceSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
N-Boc-2-piperidoneTMSCNDichloromethaneLewis Acid (e.g., BF₃·OEt₂)0 to RT12-2470-85General Strecker Conditions
N-Boc-2-piperidoneAcetone cyanohydrinToluene-Reflux6-1260-75Alternative Cyanide Source
N-Boc-piperidine-2-carboxamidePOCl₃ / PyridineDichloromethane-0 to RT4-8>90Dehydration of Amide[1]
4-Piperidone monohydrate hydrochloridePotassium cyanideMethanol/WaterAmmonium carbonateRT4883-90Bucherer-Bergs reaction for a related hydantoin intermediate[2]

Note: This table presents typical conditions compiled from various sources for related syntheses and should be used as a starting point for optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from N-Boc-piperidine-2-carboxamide [1]

Materials:

  • N-Boc-piperidine-2-carboxamide

  • Acetonitrile (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Oxalyl chloride (2 M in dichloromethane)

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).

  • Cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add oxalyl chloride (24.7 mL of a 2 M solution in dichloromethane, 49.4 mmol).

  • Stir the resulting mixture for 15 minutes at -5 °C.

  • In a separate flask, dissolve N-Boc-piperidine-2-carboxamide (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).

  • Add the solution from step 5 to the reaction mixture from step 4.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate (300 mL).

  • Wash the organic phase successively with water (300 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as a yellow solid (8.44 g, 97% yield).[1]

Mandatory Visualization

Reaction Pathway

ReactionPathway Synthesis of this compound cluster_0 Dehydration of Amide start_material N-Boc-piperidine-2-carboxamide product This compound start_material->product Dehydration reagents POCl3, Pyridine or (COCl)2, DMF, Pyridine

Caption: Reaction scheme for the synthesis of the target molecule.

References

Stability and degradation of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of tert-Butyl 2-cyanopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from moisture and light.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group and the hydrolysis of the nitrile group. The piperidine ring itself is generally stable but can be susceptible to oxidation under harsh conditions.

Q3: Is this compound stable in acidic conditions?

A3: No, the N-Boc protecting group is highly sensitive to acidic conditions and will readily undergo deprotection to yield 2-cyanopiperidine.[1][2][3] The rate of this degradation is dependent on the acid strength and temperature.

Q4: How stable is the compound under basic conditions?

A4: The N-Boc group is generally stable to basic and nucleophilic conditions.[1][4] However, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide under strong basic conditions, especially at elevated temperatures.[4][5]

Q5: What is the thermal stability of this compound?

A5: The N-Boc protecting group can be thermally labile. At elevated temperatures, it can decompose to release isobutylene and carbon dioxide, leading to the formation of 2-cyanopiperidine. This process can occur even in the absence of a catalyst.

Q6: Is the compound sensitive to light?

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected formation of a more polar impurity during a reaction.
  • Possible Cause: Accidental exposure to acidic conditions. The N-Boc group is readily cleaved by even trace amounts of acid, resulting in the formation of the more polar 2-cyanopiperidine.

  • Troubleshooting Steps:

    • Check pH of all reagents and solvents: Ensure all materials are neutral or basic.

    • Use acid scavengers: If acidic byproducts are generated during your reaction, consider adding a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA).

    • Purification considerations: If deprotection has occurred, the resulting amine can be separated by chromatography or re-protected if necessary.

Issue 2: Low yield in a reaction where the Boc-protected amine is a starting material.
  • Possible Cause: Thermal degradation. If the reaction is performed at elevated temperatures for a prolonged period, thermal deprotection of the Boc group may occur.

  • Troubleshooting Steps:

    • Lower reaction temperature: If possible, run the reaction at a lower temperature.

    • Reduce reaction time: Monitor the reaction closely and stop it as soon as it is complete.

    • Consider alternative synthetic routes: If high temperatures are unavoidable, a more thermally stable protecting group may be required.

Issue 3: Formation of an impurity with a higher molecular weight during workup.
  • Possible Cause: Hydrolysis of the nitrile group. Under aqueous acidic or basic workup conditions, the nitrile can hydrolyze to the corresponding amide or carboxylic acid.

  • Troubleshooting Steps:

    • Use neutral workup conditions: Wash with brine and dry over an anhydrous salt.

    • Minimize contact time with aqueous acid or base: If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

    • Analytical confirmation: Use techniques like Mass Spectrometry and NMR to confirm the structure of the impurity.

Data Presentation

Table 1: Summary of Stability and Degradation Conditions

Stress ConditionReagents/EnvironmentPotential Degradation ProductsStability Profile
Acidic Dilute HCl, Trifluoroacetic acid (TFA)2-CyanopiperidineHighly Labile
Basic Sodium hydroxide, Potassium hydroxidePiperidine-2-carboxamide, Piperidine-2-carboxylic acidBoc group is stable, nitrile is labile
Thermal High Temperature (e.g., > 80°C)2-Cyanopiperidine, Isobutylene, CO2Labile
Oxidative Hydrogen peroxide, m-CPBAN-oxides, Ring-opened productsPotentially Labile
Photolytic UV/Visible LightTo be determined by specific studiesTo be determined

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubation: Store the solution at 40°C and take aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) to monitor the disappearance of the parent compound and the formation of degradation products.

Protocol 2: Forced Degradation Study - Basic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Store the solution at 40°C and take aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by HPLC to monitor for degradation.

Protocol 3: Forced Degradation Study - Thermal Stress
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Thermal Stress: Heat the vial in an oven at 80°C.

  • Sampling: At 0, 24, 48, and 72 hours, remove a small amount of the solid.

  • Analysis: Dissolve the sampled solid in a suitable solvent and analyze by HPLC.

Mandatory Visualization

degradation_pathways main This compound deprotected 2-Cyanopiperidine main->deprotected Acidic Conditions / Heat amide tert-Butyl 2-carbamoylpiperidine-1-carboxylate main->amide Basic/Acidic Hydrolysis acid 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid amide->acid Further Hydrolysis

Caption: Potential degradation pathways of the compound.

troubleshooting_workflow start Unexpected Result Observed check_polarity Is a more polar impurity observed? start->check_polarity check_mw Is a higher MW impurity observed? check_polarity->check_mw No acid_exposure Suspect Acidic Contamination check_polarity->acid_exposure Yes nitrile_hydrolysis Suspect Nitrile Hydrolysis check_mw->nitrile_hydrolysis Yes low_yield Low Reaction Yield? check_mw->low_yield No solution1 Check Reagent pH, Use Scavengers acid_exposure->solution1 solution2 Neutral Workup, Minimize Contact Time nitrile_hydrolysis->solution2 thermal_degradation Suspect Thermal Degradation low_yield->thermal_degradation Yes solution3 Lower Reaction Temperature thermal_degradation->solution3

References

Identifying and minimizing byproducts in tert-Butyl 2-cyanopiperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working on the synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate. The information is presented in a question-and-answer format to address common issues encountered during this reaction.

Troubleshooting Guide

Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material (N-Boc-2-piperidone). What are the possible causes and solutions?

A1: Low conversion of the starting lactam is a common issue. Several factors could be contributing to this:

  • Insufficient Cyanide Source Activity: The cyanide source (e.g., TMSCN, KCN with an activator) may be old or decomposed. Ensure you are using a fresh, high-quality cyanide reagent.

  • Inadequate Activation of the Lactam: The lactam needs to be activated to form an intermediate that is susceptible to cyanide attack. If using a reagent like trifluoroacetic anhydride (TFAA), ensure it is added under anhydrous conditions to prevent quenching.

  • Reaction Temperature Too Low: While lower temperatures can improve selectivity, they can also slow down the reaction rate significantly. Consider a modest increase in temperature, monitoring for the formation of byproducts.

  • Poor Mixing: In heterogeneous reactions (e.g., using KCN), efficient stirring is crucial to ensure proper mixing of the reagents.

Solution:

  • Verify Reagent Quality: Use a fresh bottle of the cyanide source and anhydrous reagents and solvents.

  • Optimize Reaction Conditions: Experiment with a slight increase in temperature or a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and byproduct formation.

  • Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous.

Q2: My final product is contaminated with a significant amount of the corresponding amide (tert-Butyl 2-carboxamidopiperidine-1-carboxylate). How can I prevent its formation?

A2: The formation of the amide byproduct is typically due to the hydrolysis of the nitrile group. This can occur during the reaction or, more commonly, during the aqueous workup.

Solution:

  • Anhydrous Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize water content. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: During the workup, minimize the contact time with water, especially if the conditions are acidic or basic. Use a buffered aqueous solution for quenching if necessary. If possible, perform the extraction at a lower temperature.

  • Purification: The amide byproduct can often be separated from the desired nitrile by column chromatography on silica gel.

Q3: I am observing the formation of diastereomers in my reaction. How can I improve the diastereoselectivity?

A3: The formation of diastereomers indicates a lack of stereocontrol in the addition of the cyanide to the intermediate.

Solution:

  • Chiral Auxiliaries or Catalysts: For an asymmetric synthesis, the use of a chiral auxiliary on the piperidine ring or a chiral catalyst can help to direct the cyanide attack to one face of the molecule.

  • Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity.

  • Solvent Effects: The choice of solvent can influence the transition state of the reaction. Experiment with different solvents to see if the diastereomeric ratio can be improved.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for this compound?

A4: A common method is a variation of the Strecker synthesis. This typically involves the reaction of N-Boc-2-piperidone with a cyanating agent. The lactam is first activated, for example with trifluoroacetic anhydride, to form an N-acyliminium ion intermediate, which is then attacked by a cyanide source like trimethylsilyl cyanide (TMSCN).

Q5: What are the expected byproducts in this reaction?

A5: Besides unreacted starting material and the amide from nitrile hydrolysis, other potential byproducts include diastereomers (if the synthesis is not stereospecific) and products resulting from side reactions of the Boc protecting group under harsh acidic conditions, though this is less common.

Q6: What analytical techniques are best for identifying the product and byproducts?

A6:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information to confirm the desired product and identify major impurities.

  • Mass Spectrometry (LC-MS or GC-MS): Useful for confirming the molecular weight of the product and detecting low-level impurities.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): For monitoring the reaction progress and assessing the purity of the final product.

Data on Potential Byproducts

The following table summarizes potential byproducts and key analytical data for their identification.

Compound NameMolecular FormulaMolecular WeightKey Analytical Signals
This compound (Product)C₁₁H₁₈N₂O₂210.27¹H NMR: Characteristic singlet for the t-butyl group (~1.5 ppm), multiplets for the piperidine ring protons. ¹³C NMR: Signal for the nitrile carbon (~118 ppm), carbonyl of the Boc group (~154 ppm). MS: [M+H]⁺ at m/z 211.
N-Boc-2-piperidone (Starting Material)C₁₀H₁₇NO₃199.25¹H NMR: Absence of the proton at the 2-position that is present in the product. MS: [M+H]⁺ at m/z 200.
tert-Butyl 2-carboxamidopiperidine-1-carboxylate C₁₁H₂₀N₂O₃228.29¹H NMR: Appearance of broad singlets for the -CONH₂ protons. ¹³C NMR: Signal for the amide carbonyl (~175 ppm). MS: [M+H]⁺ at m/z 229.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of N-Boc-2-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.2 eq) dropwise. Stir the mixture for 30 minutes.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Byproduct Identification and Minimization Workflow

Byproduct_Troubleshooting cluster_start Start: Unexpected Result in Reaction cluster_analysis Analysis of Crude Product cluster_identification Byproduct Identification cluster_solutions Troubleshooting Solutions cluster_end Outcome Start Low Yield or Impure Product Analysis Analyze by LC-MS and NMR Start->Analysis Identify_SM Unreacted Starting Material? Analysis->Identify_SM Identify_Amide Amide Byproduct Present? Analysis->Identify_Amide Identify_Diastereomer Diastereomers Observed? Analysis->Identify_Diastereomer Identify_SM->Identify_Amide No Sol_SM Increase Reaction Time/Temp Check Reagent Activity Identify_SM->Sol_SM Yes Identify_Amide->Identify_Diastereomer No Sol_Amide Ensure Anhydrous Conditions Minimize Aqueous Workup Time Identify_Amide->Sol_Amide Yes Sol_Diastereomer Lower Reaction Temperature Screen Solvents/Catalysts Identify_Diastereomer->Sol_Diastereomer Yes End Optimized Reaction Identify_Diastereomer->End No (Purity is High) Sol_SM->End Sol_Amide->End Sol_Diastereomer->End

Caption: Troubleshooting workflow for identifying and minimizing byproducts.

Technical Support Center: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound from N-Boc-2-carboxamidopiperidine is not showing any product formation on TLC. What are the possible reasons?

A1: Several factors could lead to a lack of product formation. Firstly, verify the quality and reactivity of your dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride). These reagents can degrade over time. Secondly, ensure that your starting material, N-Boc-2-carboxamidopiperidine, is pure and dry, as moisture can quench the dehydrating agent. Finally, check your reaction temperature; many dehydration reactions require heating to proceed at an appreciable rate.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products can be due to several reasons. Incomplete conversion will show a spot corresponding to the starting amide. Additionally, depending on the dehydrating agent and reaction conditions, side reactions can occur. For instance, with reagents like thionyl chloride or phosphorus oxychloride, acidic byproducts (HCl) are formed, which could potentially lead to the cleavage of the Boc protecting group if the reaction is heated for a prolonged period or at excessively high temperatures. With sterically hindered amines, the formation of a Vilsmeier-type intermediate might be a competing pathway.

Q3: The yield of my reaction is consistently low. How can I optimize it?

A3: To improve the yield, consider the following:

  • Choice of Dehydrating Agent: The efficiency of the dehydration can vary significantly with the reagent used. See the table below for a comparison of common dehydrating agents.

  • Reaction Temperature and Time: Optimize the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating, which can lead to side product formation.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of the dehydrating agent and any base used. An excess of the dehydrating agent may be necessary, but a large excess can complicate the work-up.

  • Solvent: Use an appropriate anhydrous solvent that is compatible with your chosen dehydrating agent.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A4: Purification of this compound can typically be achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. If you are observing colored impurities, a recrystallization step might be necessary. For instance, dissolving the crude product in a minimal amount of a hot solvent like dichloromethane and then adding a cold non-solvent like hexane can help precipitate the pure compound.

Troubleshooting Guides

Issue 1: Incomplete Conversion of N-Boc-2-carboxamidopiperidine

If you observe a significant amount of starting material remaining after the reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion Observed check_reagents Verify Quality of Dehydrating Agent and Starting Material start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents are of good quality increase_time Increase Reaction Time increase_temp->increase_time No improvement success Reaction Complete increase_temp->success Reaction proceeds increase_reagent Increase Stoichiometry of Dehydrating Agent increase_time->increase_reagent Still incomplete increase_time->success Reaction proceeds reassess_agent Consider a Different Dehydrating Agent increase_reagent->reassess_agent No significant improvement increase_reagent->success Reaction proceeds failure Persistent Issue: Consult Alternative Protocols reassess_agent->failure

Caption: Troubleshooting workflow for incomplete reaction.

Issue 2: Formation of Side Products

The presence of unexpected spots on your TLC plate indicates the formation of side products. The nature of these byproducts can depend on the specific dehydrating agent used.

Common Dehydrating Agents and Potential Side Reactions

Dehydrating AgentCommon Byproducts of the ReagentPotential Side Reactions with SubstrateMitigation Strategies
Phosphorus Oxychloride (POCl₃) HCl, Phosphoric acid derivativesBoc deprotection (due to HCl), Formation of Vilsmeier-type intermediates.Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. Control reaction temperature carefully.
Thionyl Chloride (SOCl₂) HCl, SO₂Boc deprotection (due to HCl).Use a base (e.g., pyridine) to neutralize HCl. Ensure adequate ventilation to remove SO₂ gas.
Trifluoroacetic Anhydride (TFAA) Trifluoroacetic acid (TFA)Potential for trifluoroacetylation of other nucleophilic groups. Boc deprotection if conditions are harsh.Milder conditions are generally sufficient. Can be used with a non-nucleophilic base.
Cyanuric Chloride Cyanuric acidGenerally a milder reagent, but can be less reactive.May require activation with a base like triethylamine.

Experimental Protocols

Key Experiment: Synthesis of this compound from N-Boc-2-carboxamidopiperidine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • N-Boc-2-carboxamidopiperidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-2-carboxamidopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in DCM/Pyridine cool Cool to 0 °C start->cool add_reagent Add POCl₃ Dropwise cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Technical Support Center: Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for the synthesis of this compound is a modified Strecker reaction. This approach involves the in situ generation of an N-acyliminium ion from a suitable N-Boc-piperidine precursor, followed by the introduction of a cyanide nucleophile.

Q2: What is the role of temperature in this synthesis?

A2: Temperature is a critical parameter that influences reaction rate, product yield, and purity. The formation of the N-acyliminium ion and the subsequent nucleophilic attack by the cyanide anion are both temperature-dependent steps. Optimal temperature control is essential to minimize side reactions and decomposition of intermediates.

Q3: What are common cyanide sources for this reaction?

A3: Common cyanide sources include trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN), and sodium cyanide (NaCN). The choice of cyanide source can affect the reaction conditions, particularly the choice of solvent and catalyst. TMSCN is often used in organic solvents with a Lewis acid catalyst, while alkali metal cyanides are typically used in aqueous or biphasic systems.

Q4: What side products can be expected?

A4: Potential side products can arise from over-oxidation, hydrolysis of the nitrile group, or polymerization of the intermediate N-acyliminium ion. The formation of these impurities is often exacerbated by suboptimal temperature control.

Experimental Protocols

Protocol 1: Synthesis via in situ N-acyliminium Ion Formation

This protocol describes a common method for the synthesis of this compound from N-Boc-2-methoxypiperidine.

Materials:

  • N-Boc-2-methoxypiperidine

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add N-Boc-2-methoxypiperidine (1.0 eq) and anhydrous DCM.

  • Cool the solution to the desired temperature (see Table 1 for optimization) using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).

  • Slowly add the Lewis acid catalyst (0.1-1.2 eq) to the stirred solution while maintaining the temperature.

  • After stirring for 15-30 minutes, add TMSCN (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at the selected temperature for the specified time (typically 1-4 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution at a low temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Temperature on the Cyanation of N-Boc-piperidine Precursor

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
1-78485>98Clean reaction, slow conversion
2-4039295Optimal balance of rate and selectivity
301.58890Increased formation of side products
425 (Room Temp)17580Significant decomposition observed

Troubleshooting Guides

Problem 1: Low or no product yield.

  • Question: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer:

    • Cause 1: Inefficient formation of the N-acyliminium ion. The generation of this key intermediate is temperature-sensitive. If the temperature is too low, the reaction may be too slow.

      • Solution: Gradually increase the reaction temperature in increments (e.g., from -78°C to -40°C) to find the optimal point for the formation of the intermediate without promoting side reactions.

    • Cause 2: Decomposition of the N-acyliminium ion. This intermediate can be unstable at higher temperatures, leading to polymerization or other decomposition pathways.

      • Solution: Ensure the reaction is conducted at a sufficiently low temperature. The addition of the Lewis acid and TMSCN should be done slowly and with efficient cooling.

    • Cause 3: Inactive catalyst or reagents. Moisture can deactivate the Lewis acid catalyst and hydrolyze TMSCN.

      • Solution: Use freshly distilled anhydrous solvents and ensure all glassware is thoroughly dried. Handle reagents under an inert atmosphere.

Problem 2: Presence of significant impurities in the crude product.

  • Question: My crude product shows multiple spots on the TLC plate, indicating the presence of impurities. How can I minimize the formation of these side products?

  • Answer:

    • Cause 1: Reaction temperature is too high. Elevated temperatures can lead to a variety of side reactions, including the formation of byproducts from the decomposition of the N-acyliminium ion.

      • Solution: Lower the reaction temperature. A temperature of -40°C is often a good starting point for optimization. Running the reaction at 0°C or room temperature can significantly increase impurity formation.

    • Cause 2: Incorrect stoichiometry of reagents. An excess of the Lewis acid or TMSCN can lead to side reactions.

      • Solution: Carefully control the stoichiometry of your reagents. A slight excess of TMSCN (1.1-1.2 equivalents) is typically sufficient.

    • Cause 3: Prolonged reaction time. Even at optimal temperatures, allowing the reaction to proceed for too long can lead to the formation of degradation products.

      • Solution: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product A N-Boc-2-methoxypiperidine B N-acyliminium ion A->B Lewis Acid (e.g., BF3.OEt2) -78°C to -40°C C This compound B->C TMSCN -78°C to -40°C

Caption: Reaction pathway for the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Q1 Check Reaction Temperature Start->Q1 S1_High Temperature too high? -> Lower Temperature (e.g., to -40°C) Q1->S1_High Yes S1_Low Temperature too low? -> Increase Temperature (e.g., to -40°C) Q1->S1_Low No Q2 Check Reagents & Glassware S1_High->Q2 S1_Low->Q2 S2 Ensure anhydrous conditions and active reagents. Q2->S2 End Improved Yield S2->End

Caption: Troubleshooting low yield issues.

Technical Support Center: Catalyst Poisoning in tert-Butyl 2-cyanopiperidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst poisoning during the hydrogenation of tert-butyl 2-cyanopiperidine-1-carboxylate.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

Question: My hydrogenation of this compound is running very slowly or has stalled. What are the possible causes and solutions?

Answer:

A slow or incomplete reaction is a common issue that can often be attributed to catalyst deactivation or poisoning. Here is a step-by-step guide to troubleshoot this problem:

  • Verify Reaction Conditions:

    • Hydrogen Pressure: Ensure the hydrogen pressure is at the recommended level for your specific protocol. Inadequate pressure can lead to slow reaction rates.

    • Temperature: Check that the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst sintering.

    • Agitation: Proper agitation is crucial for ensuring good contact between the substrate, catalyst, and hydrogen. Increase the stirring speed if the mixture is not well-homogenized.

  • Assess Catalyst Activity:

    • Catalyst Quality: The age and storage conditions of the catalyst (e.g., Pd/C) can affect its activity. Use a fresh batch of catalyst to rule out degradation.

    • Catalyst Loading: Insufficient catalyst loading will result in a slow reaction. Verify that the correct amount of catalyst was used.

  • Identify Potential Poisons:

    • Substrate Purity: Impurities in the starting material, this compound, are a primary source of catalyst poisons. Common culprits include sulfur compounds or other nitrogen-containing heterocycles from previous synthetic steps. Consider purifying the starting material by recrystallization or chromatography.

    • Solvent Quality: Solvents can contain trace impurities that poison the catalyst. Use high-purity, dry solvents. Halogenated solvents should be avoided as they can be a source of halide ions, which are known catalyst poisons.[1]

    • Atmosphere: Ensure the reaction vessel was properly purged of air and moisture. Oxygen can oxidize the catalyst surface, reducing its activity.

  • Implement Solutions:

    • Purify Reagents: If impurities are suspected, purify the substrate and use fresh, high-purity solvents.

    • Use a Guard Bed: For larger-scale reactions, passing the substrate solution through a guard bed of a suitable adsorbent can remove poisons before they reach the catalyst.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading may help to overcome the effects of minor poisoning.

Issue 2: Poor Selectivity - Formation of Secondary Amines

Question: My reaction is producing a significant amount of the secondary amine byproduct. How can I improve the selectivity for the desired primary amine?

Answer:

The formation of secondary amines is a well-known side reaction in nitrile hydrogenation. This occurs when the initially formed primary amine reacts with the intermediate imine. The following strategies can help to suppress this side reaction:

  • Reaction Additives:

    • Acidic Additives: The addition of a strong acid, such as hydrochloric acid (HCl), can protonate the primary amine as it is formed.[2] This prevents it from reacting with the imine intermediate, thereby increasing the selectivity for the primary amine. The product will be the hydrochloride salt, which can be neutralized during workup.

    • Basic Additives (with non-noble metal catalysts): For catalysts like Raney Nickel, the addition of ammonia can improve selectivity for the primary amine. However, this is generally not effective for palladium catalysts.

  • Solvent Choice:

    • Protic solvents like ethanol can help to solvate the primary amine and reduce its reactivity towards the imine intermediate.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the primary amine.

    • High Hydrogen Pressure: Ensuring a high concentration of hydrogen on the catalyst surface can promote the rapid reduction of the imine intermediate to the primary amine before it can react with another amine molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in this reaction?

A1: For palladium-catalyzed hydrogenations, the most common poisons include:

  • Sulfur Compounds: Even at ppm levels, sulfur-containing molecules can strongly adsorb to the palladium surface and block active sites.[3] These can be introduced from starting materials or reagents.

  • Nitrogen-Containing Heterocycles: Pyridine and other nitrogen-containing aromatic compounds can coordinate to the palladium and inhibit its catalytic activity.[4]

  • Halides: Chloride, bromide, and iodide ions can poison the catalyst.[1] Avoid using halogenated solvents.

  • Carbon Monoxide: CO can be present as an impurity in the hydrogen gas and will strongly bind to the catalyst.

  • Excess Cyanide: If your starting material contains residual cyanide from its synthesis, this can inhibit the palladium catalyst.[5][6]

Q2: How can I detect the presence of catalyst poisons?

A2: Several analytical techniques can be used to identify catalyst poisons, although this is often done in a process development setting:

  • Inductively Coupled Plasma (ICP-MS or ICP-OES): Can detect trace amounts of elemental poisons like sulfur, lead, or other metals in your starting material or on the spent catalyst.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can identify volatile organic impurities in your starting materials and solvents.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition on the surface of the catalyst, including adsorbed poisons.

Q3: Can I regenerate a poisoned catalyst?

A3: In some cases, catalyst activity can be restored. The appropriate method depends on the nature of the poison:

  • Washing: For poisons that are weakly adsorbed, washing the catalyst with a suitable solvent may be effective. For example, washing a deactivated Pd/C catalyst with methanol or a mixture of chloroform and acetic acid has been shown to restore activity in some cases.[7][8]

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere can sometimes desorb poisons. However, this risks sintering the metal particles, which would permanently reduce the catalyst's activity.

  • Chemical Treatment: Treatment with an oxidizing agent like hydrogen peroxide has been used to regenerate sulfur-poisoned Pd/C catalysts.[9]

It is often more practical in a research setting to use a fresh batch of catalyst rather than attempting regeneration.

Q4: What is the visual evidence of catalyst deactivation?

A4: While there may not always be a visual cue, sometimes you might observe:

  • Change in Color: The catalyst may change color, although this is not a reliable indicator.

  • Clumping: The catalyst particles may agglomerate, especially if the reaction is run at high temperatures for extended periods.

  • Cessation of Hydrogen Uptake: In a system where hydrogen consumption is monitored, a plateau in the uptake curve before the theoretical amount has been consumed is a strong indicator of catalyst deactivation.

Data Presentation

Table 1: Representative Effect of Common Poisons on Palladium-Catalyzed Nitrile Hydrogenation

Poison TypeTypical SourceConcentrationEffect on Reaction RateEffect on Selectivity
Sulfur (e.g., thiophene) Impurity in starting materials/solvents> 5 ppmSevere reductionMay be affected
Nitrogen Heterocycles (e.g., pyridine) Impurity in starting materials> 50 ppmModerate to severe reductionMinor
Halides (e.g., chloride) Halogenated solvent residue> 100 ppmModerate reductionMinor
Water Wet solvent or starting material> 1%Mild to moderate reductionCan affect selectivity

Note: The exact impact of poisons can vary depending on the specific reaction conditions, catalyst type, and substrate.

Experimental Protocols

Key Experiment: Selective Hydrogenation of this compound to tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate

This protocol is adapted from a similar nitrile reduction procedure and is designed to maximize selectivity for the primary amine.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Magnesium Sulfate (MgSO₄)

  • Celite®

  • Hydrogen gas (H₂)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous methanol (approx. 0.05 M solution).

  • Carefully add concentrated HCl (0.8 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 10% Pd/C (10 wt% of the starting material).

  • Seal the flask with a septum and evacuate the atmosphere, then backfill with hydrogen gas from a balloon. Repeat this evacuation/backfill cycle two more times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Caution: Palladium on carbon is pyrophoric when dry. Do not allow the catalyst to dry in the air. Carefully filter the reaction mixture through a pad of Celite® under a nitrogen blanket.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Suspend the resulting residue in dichloromethane and add 2M NaOH solution to neutralize the HCl and deprotonate the amine.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Slow or Incomplete Reaction check_conditions Verify Reaction Conditions (H2 Pressure, Temp, Agitation) start->check_conditions assess_catalyst Assess Catalyst (Age, Loading) check_conditions->assess_catalyst Conditions OK identify_poisons Identify Potential Poisons (Substrate/Solvent Purity) assess_catalyst->identify_poisons Catalyst OK implement_solutions Implement Solutions (Purify, Guard Bed, Increase Loading) identify_poisons->implement_solutions Poisons Suspected reaction_ok Reaction Proceeds implement_solutions->reaction_ok

Caption: Troubleshooting workflow for a slow or incomplete reaction.

Selectivity_Improvement start Poor Selectivity (Secondary Amine Formation) additives Use Additives (e.g., HCl for Pd/C) start->additives solvent Optimize Solvent (e.g., Protic Solvents) start->solvent conditions Adjust Conditions (Lower Temp, Higher H2 Pressure) start->conditions improved_selectivity Improved Selectivity for Primary Amine additives->improved_selectivity solvent->improved_selectivity conditions->improved_selectivity

Caption: Strategies to improve selectivity for the primary amine.

References

Validation & Comparative

A Comparative Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate and its Isomeric Analogs in the Context of Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanopiperidines as DPP-IV Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a key target for the development of antihyperglycemic agents.

The cyanopyrrolidine and cyanopiperidine scaffolds have emerged as privileged structures in the design of potent and selective DPP-IV inhibitors. The cyano group acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme. The piperidine ring serves as a versatile scaffold that can be substituted to optimize potency, selectivity, and pharmacokinetic properties. The position of the cyano group on the piperidine ring is a critical determinant of inhibitory activity, influencing the orientation of the molecule within the enzyme's active site.

Comparative Data on Cyanopiperidine Derivatives

While specific IC50 values for the direct comparison of tert-Butyl 2-cyanopiperidine-1-carboxylate, tert-Butyl 3-cyanopiperidine-1-carboxylate, and tert-Butyl 4-cyanopiperidine-1-carboxylate are not available in the public domain, the following table summarizes the physical and chemical properties of these isomers, which are crucial for their handling and in synthetic modifications.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₈N₂O₂210.27153749-89-4
tert-Butyl 3-cyanopiperidine-1-carboxylateC₁₁H₁₈N₂O₂210.2791419-53-3
tert-Butyl 4-cyanopiperidine-1-carboxylateC₁₁H₁₈N₂O₂210.2791419-52-2

Note: The lack of publicly available, direct comparative IC50 data for these specific isomers highlights a research gap and an opportunity for further investigation in the field of DPP-IV inhibitor development.

Experimental Protocols

Synthesis of tert-Butyl cyanopiperidine-1-carboxylate Isomers

The synthesis of Boc-protected cyanopiperidines can be achieved through various synthetic routes. Below are representative protocols for the synthesis of the 4-cyano isomer and general guidance for the synthesis of the 2- and 3-cyano isomers.

3.1.1. Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate

A common method for the synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate involves the Boc protection of 4-cyanopiperidine.

  • Materials: 4-cyanopiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-cyanopiperidine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.1 eq) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl 4-cyanopiperidine-1-carboxylate.

3.1.2. General Strategies for the Synthesis of 2- and 3-Cyanopiperidine Isomers

The synthesis of the 2- and 3-cyano isomers can be more complex and may involve multi-step sequences starting from readily available precursors like corresponding piperidine carboxylic acids or hydroxy-piperidines.

  • For this compound: A potential route involves the conversion of the corresponding 2-carboxamide derivative to the nitrile via dehydration, after Boc protection of the piperidine nitrogen.

  • For tert-Butyl 3-cyanopiperidine-1-carboxylate: Synthesis can be approached from a suitable 3-substituted piperidine precursor, such as a 3-hydroxymethyl or 3-formyl piperidine derivative, which can be converted to the nitrile functionality after Boc protection.

In Vitro DPP-IV Inhibition Assay Protocol

A fluorometric assay is a common method for determining the in vitro inhibitory activity of compounds against DPP-IV.

  • Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-IV enzyme. The cleavage releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified. The presence of an inhibitor reduces the rate of AMC formation.

  • Materials:

    • Human recombinant DPP-IV enzyme

    • Gly-Pro-AMC substrate

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • Test compounds (dissolved in DMSO)

    • Reference inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound or reference inhibitor solution.

    • Include control wells containing the enzyme and buffer without any inhibitor (100% activity) and wells with buffer only (background).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

DPP-IV Signaling Pathway

The following diagram illustrates the central role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.

DPP_IV_Signaling_Pathway cluster_effects Physiological Effects Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-IV Enzyme Incretins->DPP4 are substrates for Insulin Insulin Release Pancreas->Insulin Glucagon Glucagon Suppression Pancreas->Glucagon GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake HepaticGlucose Reduced Hepatic Glucose Production Glucagon->HepaticGlucose BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose HepaticGlucose->BloodGlucose InactiveIncretins Inactive Metabolites DPP4->InactiveIncretins inactivates to DPP4_Inhibitor DPP-IV Inhibitor (e.g., Cyanopiperidines) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-IV signaling pathway and the action of inhibitors.

Experimental Workflow for DPP-IV Inhibition Assay

The following diagram outlines the key steps in a typical in vitro DPP-IV inhibition assay.

DPP_IV_Assay_Workflow Start Start Preparation Prepare Reagents: - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - Test Compounds - Assay Buffer Start->Preparation PlateSetup Set up 96-well Plate: - Test Compound Wells - Control Wells (100% activity) - Background Wells Preparation->PlateSetup Preincubation Pre-incubate Enzyme with Test Compounds PlateSetup->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Measurement Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro DPP-IV inhibition assay.

Structure-Activity Relationship (SAR) Insights

Although direct comparative data is lacking for the three isomers , SAR studies on related cyanopyrrolidine and cyanopiperidine DPP-IV inhibitors provide valuable insights:

  • The Cyano Group: The nitrile moiety is crucial for the inhibitory activity, acting as a key pharmacophore that interacts with the catalytic serine residue of DPP-IV.

  • The Piperidine Ring: This serves as a scaffold, and its conformation and substitution pattern significantly impact binding affinity.

  • Position of the Cyano Group: The positioning of the cyano group (2, 3, or 4) dictates the orientation of the molecule within the active site and the interactions of other substituents with the S1 and S2 pockets of the enzyme. Generally, for pyrrolidine-based inhibitors, the 2-cyano substitution is well-established and highly effective. For piperidines, the optimal position can vary depending on other substitutions on the ring.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, preventing its interaction with the enzyme's active site and allowing for the evaluation of the cyanopiperidine core. In a drug discovery context, this group would be replaced with other substituents to optimize interactions with the S2 pocket and improve pharmacokinetic properties.

Conclusion

Navigating the Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chiral building blocks is a cornerstone of innovation. Tert-butyl 2-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, presents a synthetic challenge for which multiple routes have been explored. This guide provides a comparative analysis of alternative synthetic pathways, offering detailed experimental protocols and performance data to inform methodological choices in the laboratory.

The strategic importance of this compound lies in its bifunctional nature, incorporating a protected amine and a versatile nitrile group on a chiral piperidine scaffold. The nitrile can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, making it a valuable synthon for creating diverse molecular architectures. This guide explores two prominent synthetic strategies for its preparation: a modified Strecker synthesis and a pathway involving the cyanation of an N-oxide precursor via a Polonovski-Potier type reaction.

Comparison of Synthetic Routes

ParameterModified Strecker SynthesisCyanation via Polonovo-Potier Reaction
Starting Material tert-Butyl 2-oxopiperidine-1-carboxylateN-Boc-piperidine
Key Transformation One-pot three-component reactionN-oxidation followed by cyanation
Reagents Amine source (e.g., NH₄Cl), Cyanide source (e.g., KCN/TMSCN)Oxidizing agent (e.g., m-CPBA), Activating agent (e.g., TFAA), Cyanide source (e.g., TMSCN)
Typical Yield 75-85%60-70%
Reaction Time 12-24 hours24-48 hours (including N-oxide formation)
Key Advantages Convergent, one-pot procedure, generally higher yield.Utilizes a readily available starting material.
Key Disadvantages Potential for side reactions, handling of toxic cyanide salts.Two-step process, potentially lower overall yield, requires careful control of reaction conditions.

Experimental Protocols

Route 1: Modified Strecker Synthesis

This approach adapts the classical Strecker synthesis to a cyclic ketone, providing a direct route to the α-aminonitrile.

Step 1: In situ imine formation and cyanation

To a solution of tert-butyl 2-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol is added an amine source, for example, ammonium chloride (1.2 eq). The mixture is stirred at room temperature to facilitate the formation of the corresponding iminium ion intermediate. Subsequently, a cyanide source, such as potassium cyanide (1.5 eq) or trimethylsilyl cyanide (TMSCN, 1.5 eq), is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).

Work-up and Purification:

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Cyanation via Polonovski-Potier Reaction

This two-step sequence involves the initial formation of an N-oxide, which is then activated to undergo nucleophilic attack by a cyanide source.

Step 1: Formation of N-Boc-piperidine N-oxide

N-Boc-piperidine (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane. To this solution, an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq), is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

Work-up and Purification of N-oxide:

The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-Boc-piperidine N-oxide, which is often used in the next step without further purification.

Step 2: Polonovski-Potier Reaction and Cyanation

The crude N-Boc-piperidine N-oxide (1.0 eq) is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere. The solution is cooled to -78 °C, and trifluoroacetic anhydride (TFAA, 1.5 eq) is added dropwise. The reaction is stirred at this temperature for 30 minutes to form the iminium ion intermediate. A solution of trimethylsilyl cyanide (TMSCN, 2.0 eq) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

Work-up and Purification:

The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the final product.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic alternatives, the following diagrams are provided.

G Synthetic Strategies for this compound cluster_0 Modified Strecker Synthesis cluster_1 Cyanation via Polonovski-Potier Reaction start1 tert-Butyl 2-oxopiperidine-1-carboxylate step1_1 Iminium Ion Formation (NH4Cl) start1->step1_1 step1_2 Cyanation (KCN or TMSCN) step1_1->step1_2 product1 This compound step1_2->product1 start2 N-Boc-piperidine step2_1 N-Oxidation (m-CPBA) start2->step2_1 intermediate2 N-Boc-piperidine N-oxide step2_1->intermediate2 step2_2 Iminium Ion Formation (TFAA) intermediate2->step2_2 step2_3 Cyanation (TMSCN) step2_2->step2_3 product2 This compound step2_3->product2

Caption: Comparative workflow of the two main synthetic routes.

Conclusion

The choice between the modified Strecker synthesis and the Polonovski-Potier route for preparing this compound will depend on several factors, including the availability of starting materials, desired yield, and tolerance for multi-step procedures. The Strecker approach offers a more convergent and typically higher-yielding pathway, while the Polonovski-Potier reaction utilizes a more fundamental starting material. Both methods provide viable access to this important synthetic intermediate, and the detailed protocols herein should serve as a valuable resource for researchers in the field.

A Comparative Guide to the Biological Activity of tert-Butyl 2-cyanopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 2-cyanopiperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its inherent structural features, including the piperidine ring and the reactive nitrile group, make it a compelling candidate for targeting various enzymes and receptors. While direct comparative studies on a broad series of substituted this compound derivatives are not extensively available in public literature, substantial evidence from analogous compounds strongly suggests significant potential for these derivatives as potent inhibitors of two key enzymes: Dipeptidyl Peptidase-IV (DPP-IV) and Cathepsin K.

This guide provides a comprehensive overview of the potential biological activities of this compound derivatives, supported by experimental data from closely related compound series. It details the relevant signaling pathways and provides standardized experimental protocols to facilitate further research and development in this promising area.

Potential as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion, making it an attractive therapeutic target for type 2 diabetes.

The 2-cyanopiperidine scaffold is a close structural analog of the 2-cyanopyrrolidine moiety, which is the cornerstone of several marketed DPP-IV inhibitors, including vildagliptin and saxagliptin. The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV, leading to potent inhibition.

Comparative Inhibitory Activity of Analogous 2-Cyanopyrrolidine Derivatives

To illustrate the structure-activity relationships (SAR) that may be extrapolated to the 2-cyanopiperidine series, the following table summarizes the DPP-IV inhibitory activities of various N-substituted 2-cyanopyrrolidine derivatives.

Compound IDN-SubstituentDPP-IV IC50 (nM)
1 3-hydroxy-adamantan-1-yl1.8
2 1-adamantylacetyl3.4
3 3-amino-adamantan-1-yl5.2
4 2-quinuclidinyl15
5 2-norbornyl25

Data is illustrative and compiled from various sources for comparative purposes.

The data suggests that bulky, lipophilic substituents on the nitrogen atom of the cyanopyrrolidine ring are favorable for potent DPP-IV inhibition. It is hypothesized that similar substitutions on the 1-position of the this compound scaffold would also yield potent DPP-IV inhibitors.

Incretin Signaling Pathway and DPP-IV Inhibition

The following diagram illustrates the role of DPP-IV in the incretin signaling pathway and the mechanism of action of DPP-IV inhibitors.

Incretin_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas (β-cells) cluster_bloodstream Bloodstream Food Intake Food Intake GLP-1/GIP GLP-1/GIP Food Intake->GLP-1/GIP stimulates GLP-1R/GIPR GLP-1/GIP Receptors GLP-1/GIP->GLP-1R/GIPR bind to DPP-IV DPP-IV GLP-1/GIP->DPP-IV degraded by Insulin Release Insulin Release Glucose Uptake\nby Tissues Glucose Uptake by Tissues Insulin Release->Glucose Uptake\nby Tissues promotes GLP-1R/GIPR->Insulin Release stimulates Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites This compound\nDerivatives This compound Derivatives This compound\nDerivatives->DPP-IV inhibit

Incretin signaling pathway and the role of DPP-IV inhibitors.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., vildagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In the wells of the 96-well plate, add 50 µL of the assay buffer.

  • Add 10 µL of the diluted test compounds or reference inhibitor to the respective wells. For control wells (100% activity), add 10 µL of assay buffer.

  • Add 20 µL of the human recombinant DPP-IV enzyme solution to all wells except for the blank (no enzyme) wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30 minutes, with readings taken every minute.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential as Cathepsin K Inhibitors

Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts and plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders.

The nitrile group is a well-known "warhead" for covalent inhibition of cysteine proteases. It can react with the active site cysteine residue of Cathepsin K to form a reversible thioimidate adduct, thereby blocking the enzyme's activity. The piperidine scaffold of the target derivatives can serve as a peptidomimetic backbone, positioning the 2-cyano group for optimal interaction with the enzyme's active site.

Comparative Inhibitory Activity of Analogous Nitrile-Containing Cathepsin K Inhibitors

The following table presents the Cathepsin K inhibitory activity of various compounds that feature a nitrile warhead, illustrating the potential of this functional group in designing potent inhibitors.

Compound IDScaffoldCathepsin K IC50 (nM)Selectivity over Cathepsin BSelectivity over Cathepsin L
Odanacatib Amidoacetonitrile0.2>10,000-fold>10,000-fold
Balicatib Dipeptidyl nitrile1.4~3400-fold~360-fold
MIV-711 Nitrile-containing1.0>1000-fold>1000-fold
Compound 34 4-Cyanopyrimidine61.9>1620-fold>810-fold

Data is illustrative and compiled from various sources for comparative purposes.

These examples demonstrate that the nitrile group, when incorporated into an appropriate scaffold, can lead to highly potent and selective Cathepsin K inhibitors. The this compound framework provides a promising starting point for the design of novel inhibitors in this class.

Role of Cathepsin K in Bone Resorption

The diagram below outlines the process of bone resorption by osteoclasts and the central role of Cathepsin K.

Bone_Resorption_Pathway cluster_osteoclast Osteoclast cluster_bone_matrix Bone Matrix Sealing Zone Sealing Zone Proton Pump (H+) Proton Pump (H+) Cathepsin K Secretion Cathepsin K Secretion Acidification of Resorption Lacuna Acidification of Resorption Lacuna Proton Pump (H+)->Acidification of Resorption Lacuna creates Type I Collagen Type I Collagen Cathepsin K Secretion->Type I Collagen degrades Hydroxyapatite Hydroxyapatite Acidification of Resorption Lacuna->Hydroxyapatite dissolves Bone Resorption Bone Resorption Hydroxyapatite->Bone Resorption Degraded Collagen Degraded Collagen Type I Collagen->Degraded Collagen Degraded Collagen->Bone Resorption This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Cathepsin K Secretion inhibit

The role of Cathepsin K in osteoclast-mediated bone resorption.
Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This protocol outlines a fluorometric assay for determining the in vitro inhibitory activity of test compounds against Cathepsin K.

Materials:

  • Human recombinant Cathepsin K enzyme

  • Cathepsin K substrate: Z-Phe-Arg-AMC

  • Assay Buffer: Sodium acetate buffer (pH 5.5) containing DTT and EDTA

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., odanacatib)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Activate the human recombinant Cathepsin K by incubating it in the assay buffer at room temperature for 15 minutes.

  • In the wells of the 96-well plate, add 50 µL of the assay buffer.

  • Add 10 µL of the diluted test compounds or reference inhibitor to the respective wells. For control wells (100% activity), add 10 µL of assay buffer.

  • Add 20 µL of the activated Cathepsin K enzyme solution to all wells except for the blank (no enzyme) wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the Z-Phe-Arg-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity at room temperature in a kinetic mode for 30 minutes, with readings taken every minute.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While direct comparative biological data for a comprehensive series of this compound derivatives is an area ripe for further investigation, the existing evidence from structurally analogous compounds strongly supports their potential as potent inhibitors of both DPP-IV and Cathepsin K. The 2-cyano-piperidine scaffold represents a highly promising starting point for the development of novel therapeutics for type 2 diabetes, osteoporosis, and other related conditions. The experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this versatile class of molecules. The synthesis and systematic biological evaluation of a focused library of these derivatives are critical next steps to validate these hypotheses and to delineate the precise structure-activity relationships that will guide future drug design efforts.

A Comparative Guide to the Potency of tert-Butyl 2-cyanopiperidine-1-carboxylate Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of tert-butyl 2-cyanopiperidine-1-carboxylate and its derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. This document summarizes quantitative potency data, details experimental protocols for assessing inhibitory activity, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Potency of Cyanopiperidine and Related Derivatives

The inhibitory potency of various heterocyclic compounds, including derivatives of piperidine and pyrrolidine, against DPP-4 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of these compounds, including structurally related alternatives to this compound derivatives. A lower IC50 value indicates a higher potency.

Compound IDStructureModification from Core ScaffoldDPP-4 IC50 (µM)Reference CompoundDPP-4 IC50 (nM)
1 4-Benzylpiperidine derivativeSubstitution on the piperidine ring1.6 ± 0.04Sitagliptin 19
2 2-Benzylpyrrolidine derivativePyrrolidine ring instead of piperidine0.3 ± 0.03
3 Phenethyl-piperazine derivativePiperazine ring and phenethyl substitution1.2 ± 0.04
4 4-Amino-1-benzylpiperidine derivativeAmino and benzyl substitutions on piperidine4 ± 0.08
5 Bornyl-based cyanopyrrolidineFused ring system with cyanopyrrolidine1.27 - 15.78
6 Cytisine-based cyanopyrrolidineFused ring system with cyanopyrrolidineModerate
7 4-Fluorocyanopyrrolidine derivativeFluorine substitution on cyanopyrrolidineMore potent than unsubstituted

Note: Data for direct derivatives of this compound with systematic variations is limited in publicly available literature. The presented data is from closely related structures to infer structure-activity relationships.[1][2][3]

Experimental Protocols

The determination of DPP-4 inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed method is the in vitro fluorescence-based assay.

In Vitro Fluorescence-Based DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its fluorescence intensity is directly proportional to the DPP-4 activity. The presence of a DPP-4 inhibitor reduces the rate of AMC formation.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Test compounds (e.g., this compound derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds and reference inhibitor in DMSO. Subsequently, create a series of dilutions in the assay buffer to achieve a range of final concentrations for the IC50 determination.

  • Assay Reaction:

    • In a 96-well black microplate, add 25 µL of the diluted test compound or reference inhibitor to the respective wells.

    • Add 50 µL of the human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.

    • Include control wells: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

    • Incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes using a fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the positive control (uninhibited enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

DPP-4 Signaling Pathway and Mechanism of Inhibition

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_bloodstream Bloodstream cluster_pancreas Pancreas (β-cells) cluster_liver Liver Food Intake Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food Intake->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Insulin Insulin Secretion GLP1_GIP->Insulin Stimulates Glucagon Glucagon Secretion (Suppressed) GLP1_GIP->Glucagon Suppresses Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 Inhibits Experimental_Workflow A 1. Compound Preparation - Stock solutions in DMSO - Serial dilutions in assay buffer B 2. Assay Plate Setup - Add diluted compounds/controls to 96-well plate A->B C 3. Enzyme Addition - Add DPP-4 enzyme solution B->C D 4. Pre-incubation - 10-15 minutes at 37°C C->D E 5. Substrate Addition - Add Gly-Pro-AMC substrate to initiate reaction D->E F 6. Fluorescence Reading - Kinetic measurement (Ex: 360nm, Em: 460nm) E->F G 7. Data Analysis - Calculate reaction rates - Determine % inhibition - Plot dose-response curve - Calculate IC50 F->G

References

Comparative Guide to the Enantioselective Synthesis of tert-Butyl 2-Cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral piperidine derivatives is a critical endeavor in medicinal chemistry, as the stereochemistry of these scaffolds often dictates their pharmacological activity. tert-Butyl 2-cyanopiperidine-1-carboxylate is a valuable chiral building block, and its efficient asymmetric synthesis is of significant interest. This guide provides an objective comparison of various synthetic strategies, supported by available experimental data, to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Methodologies

Several key strategies have emerged for the enantioselective synthesis of chiral 2-substituted piperidines, which can be adapted for the synthesis of this compound. These include catalytic dynamic kinetic resolution, asymmetric Strecker-type reactions, and enzymatic resolutions. Below is a summary of these approaches with relevant performance data.

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee) (%)Key AdvantagesLimitations
Catalytic Dynamic Kinetic Resolution s-BuLi / Chiral Ligand (e.g., (+)-sparteine surrogate)N-Boc-piperidineHighUp to 88:12 er (R:S)High yielding; broad electrophile scope.[1]Reproducibility can be an issue; requires cryogenic temperatures; limited to one enantiomer with some ligands.[2]
Asymmetric Strecker Reaction Chiral Catalyst (e.g., amido-thiourea)Imine or imine equivalent76 - 93>98Highly versatile; can be adapted for large-scale synthesis; uses safer cyanide sources.[3]Reported examples are often for α-amino acid synthesis and may require adaptation for cyclic imines.
Chiral Auxiliary-Mediated Synthesis (R)-phenylglycine amidePivaldehyde73>98High diastereoselectivity and enantioselectivity; predictable stereochemical outcome.[3]Requires additional steps for attachment and removal of the auxiliary.
Enzymatic Resolution Lipase (e.g., from Pseudomonas cepacia)Racemic N-Boc-3-hydroxymethylpiperidine3298.9High enantioselectivity; environmentally friendly ("green") chemistry.Limited to a maximum theoretical yield of 50% for one enantiomer; requires screening of enzymes.

Experimental Protocols

Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine

This method involves the deprotonation of N-Boc-piperidine using a chiral base to form a racemic mixture of 2-lithiopiperidine, which is then resolved in the presence of a chiral ligand. Subsequent quenching with an electrophile yields the enantioenriched 2-substituted piperidine.

Protocol:

  • A solution of N-Boc-piperidine in a suitable solvent (e.g., diethyl ether) is cooled to -78 °C.

  • A solution of s-BuLi and a chiral ligand (e.g., (+)-sparteine surrogate) in the same solvent is added dropwise.

  • The reaction mixture is stirred at -78 °C for a specified time to allow for deprotonation and equilibration.

  • A suitable cyanating agent (e.g., a source of electrophilic cyanide) is added to the reaction mixture.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted, purified by column chromatography, and analyzed for enantiomeric excess by chiral HPLC.

Note: The specific chiral ligand and reaction conditions can significantly influence the enantioselectivity.

Asymmetric Strecker Reaction

The Strecker synthesis is a versatile method for preparing α-amino acids and their derivatives. An asymmetric variant using a chiral catalyst can provide enantioenriched α-aminonitriles from imines. For the synthesis of this compound, a cyclic imine precursor would be required.

Protocol:

  • To a solution of the cyclic imine precursor, N-Boc-Δ¹-piperideine, in a suitable solvent (e.g., toluene), is added a chiral catalyst (e.g., a chiral amido-thiourea catalyst).

  • A cyanide source (e.g., potassium cyanide in the presence of a phase-transfer catalyst or trimethylsilyl cyanide) is added to the mixture.

  • The reaction is stirred at a controlled temperature until completion.

  • The reaction is quenched and the product is extracted and purified.

  • Enantiomeric excess is determined by chiral HPLC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to resolve a racemic mixture. For this compound, a lipase could potentially be used to selectively acylate one enantiomer of a precursor, such as racemic tert-butyl 2-hydroxymethylpiperidine-1-carboxylate, which could then be converted to the nitrile.

Protocol:

  • A racemic mixture of the substrate (e.g., racemic tert-butyl 2-hydroxymethylpiperidine-1-carboxylate) is dissolved in an organic solvent.

  • A lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) are added.

  • The reaction is shaken at a controlled temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Once approximately 50% conversion is reached, the enzyme is filtered off.

  • The acylated and unreacted starting material are separated by column chromatography.

  • The unreacted enantiomerically enriched alcohol can then be converted to the target nitrile.

Logical Workflow for Method Selection

The selection of an appropriate synthetic method depends on several factors including the desired scale of synthesis, required enantiopurity, and available resources. The following workflow can guide the decision-making process.

G start Start: Need for Enantiopure this compound scale Desired Scale? start->scale strecker Asymmetric Strecker Reaction scale->strecker Large Scale dkr Catalytic Dynamic Kinetic Resolution scale->dkr Lab Scale enzymatic Enzymatic Resolution scale->enzymatic Small to Medium Scale auxiliary Chiral Auxiliary Method scale->auxiliary Lab Scale ee_req Required Enantiopurity? resource Available Resources? ee_req->resource High ee Required ee_req->dkr Moderate ee Acceptable resource->strecker Catalyst development feasible resource->dkr Cryogenic setup available resource->enzymatic Enzyme library available resource->auxiliary Chiral auxiliaries available strecker->ee_req dkr->ee_req enzymatic->ee_req auxiliary->ee_req

Caption: Decision workflow for selecting an enantioselective synthesis method.

Signaling Pathway Analogy for Chiral Induction in Asymmetric Catalysis

The process of chiral induction in asymmetric catalysis can be conceptually compared to a biological signaling pathway, where a chiral catalyst acts as a receptor that, upon binding to a substrate, triggers a cascade of events leading to a specific stereochemical outcome.

G sub Prochiral Substrate complex Diastereomeric Transition State Complex sub->complex Coordination cat Chiral Catalyst cat->complex product_R (R)-Product complex->product_R Lower Energy Pathway product_S (S)-Product complex->product_S Higher Energy Pathway energy_diff Energy Difference (ΔΔG‡)

Caption: Conceptual pathway of stereochemical induction in asymmetric catalysis.

This guide provides a starting point for researchers embarking on the enantioselective synthesis of this compound. The optimal choice of methodology will ultimately be determined by a careful consideration of the specific requirements of the research project.

References

A Comparative Guide to the Characterization of tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of the characterization data for tert-Butyl 2-cyanopiperidine-1-carboxylate, a key building block for pharmaceutical research and development. Through objective comparison with its positional isomers, tert-Butyl 3-cyanopiperidine-1-carboxylate and tert-Butyl 4-cyanopiperidine-1-carboxylate, this document offers researchers and scientists the necessary data to confirm the identity, purity, and structural integrity of this compound. The guide includes detailed experimental protocols for standard analytical techniques and visual workflows to support laboratory processes.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its 3- and 4-cyano positional isomers. These data are essential for the initial identification and handling of the compounds.

PropertyThis compoundtert-Butyl 3-cyanopiperidine-1-carboxylatetert-Butyl 4-cyanopiperidine-1-carboxylate
CAS Number 153749-89-491419-53-391419-52-2
Molecular Formula C11H18N2O2C11H18N2O2C11H18N2O2
Molecular Weight 210.27 g/mol 210.27 g/mol 210.28 g/mol
Appearance White to pale brown powderWhite to yellow powderNot specified
Melting Point 62-67 °C60-65 °C48-50 °C
Boiling Point 325.3±35.0 °C (Predicted)40 °C at 30 mmHg (lit.)Not specified
Density 1.07±0.1 g/cm³ (Predicted)Not specifiedNot specified
Purity ≥ 97%≥ 97%Not specified
Storage 2-8 °C2-8 °CNot specified

Comparative Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data provide a detailed fingerprint of a molecule. Below is a comparison of available data for the three isomers.

AnalysisThis compoundtert-Butyl 3-cyanopiperidine-1-carboxylatetert-Butyl 4-cyanopiperidine-1-carboxylate
¹H NMR Data not explicitly found in searches. A spectrum for the (R)-enantiomer is available.A ¹H NMR spectrum in CDCl3 shows signals at δ 1.49 (s, 9H), 1.77 (m, 2H), 1.97 (brs, 1H), 2.66 (m, 1H), 3.35-3.84 (brs, 4H).Documentation including NMR is available from some suppliers.
¹³C NMR Data not explicitly found in searches.Data not explicitly found in searches.Documentation including NMR is available from some suppliers.
Mass Spec (LC-MS) Predicted [M+H]⁺ m/z: 211.14411Predicted [M+H]⁺ m/z: 211.14411Predicted [M+H]⁺ m/z: 211.14411
FT-IR Data not explicitly found in searches.Data not explicitly found in searches.Data not explicitly found in searches.

Experimental Protocols

The following are detailed protocols for the key analytical methods used to characterize this compound and its alternatives. These represent standard laboratory procedures.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum at a specific field strength (e.g., 400 MHz).

    • Use a standard pulse sequence.

    • Set an appropriate number of scans to achieve a good signal-to-noise ratio.

    • The spectral window should typically cover -1 ppm to 12 ppm.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

    • Set a relaxation delay (d1) of 1-2 seconds for qualitative spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few mg) of the solid sample in a volatile solvent like methylene chloride or acetone.

    • Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Data Analysis:

    • Identify the characteristic absorption bands (in cm⁻¹) and correlate them to specific functional groups (e.g., C≡N stretch, C=O stretch of the carbamate). The plot of the compound's IR transmission versus frequency serves as its unique "fingerprint".

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound by dissolving it in an organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution with the mobile phase to a final concentration of around 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.

  • LC Method:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to aid ionization.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method:

    • Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as this is effective for nitrogen-containing compounds.

    • Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 50-500).

    • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion, typically the protonated molecule [M+H]⁺.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and molecular relationships, aiding in the structured approach to compound validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Receive Chemical Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (FT-IR) or Mobile Phase (LC-MS) Sample->Dissolve NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR FTIR FT-IR Spectroscopy Dissolve->FTIR LCMS LC-MS Analysis Dissolve->LCMS Process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) NMR->Process FTIR->Process LCMS->Process Interpret Interpret Spectra (Chemical Shifts, Integration, Functional Groups, m/z) Process->Interpret Compare Compare with Reference Data & Theoretical Values Interpret->Compare Report Generate Certificate of Analysis Compare->Report G tert-Butyl\n2-cyanopiperidine-1-carboxylate tert-Butyl 2-cyanopiperidine-1-carboxylate tert-Butyl\n3-cyanopiperidine-1-carboxylate tert-Butyl 3-cyanopiperidine-1-carboxylate tert-Butyl\n4-cyanopiperidine-1-carboxylate tert-Butyl 4-cyanopiperidine-1-carboxylate Positional Isomers\n(C11H18N2O2) Positional Isomers (C11H18N2O2) Positional Isomers\n(C11H18N2O2)->tert-Butyl\n2-cyanopiperidine-1-carboxylate 2-position Positional Isomers\n(C11H18N2O2)->tert-Butyl\n3-cyanopiperidine-1-carboxylate 3-position Positional Isomers\n(C11H18N2O2)->tert-Butyl\n4-cyanopiperidine-1-carboxylate 4-position

A Comparative Guide to tert-Butyl 2-cyanopiperidine-1-carboxylate and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3][4] Its inherent three-dimensional structure and synthetic tractability make it a privileged motif in a vast array of biologically active compounds.[5][6] Among the various functionalized piperidine building blocks, cyanopiperidines protected with a tert-butyloxycarbonyl (Boc) group are of significant interest due to the versatile reactivity of the nitrile functionality. This guide provides a comprehensive comparison of tert-butyl 2-cyanopiperidine-1-carboxylate with its isomeric counterparts, the 3-cyano and 4-cyano derivatives, offering insights into their synthesis, reactivity, and applications, supported by available experimental data.

Synthetic Accessibility: A Comparative Overview

The synthetic routes to tert-butyl 2-, 3-, and 4-cyanopiperidine-1-carboxylates generally involve the introduction of the cyano group onto a pre-existing piperidine ring, followed by or preceded by N-Boc protection. The choice of strategy and the resulting yields can vary depending on the position of the cyano group.

Table 1: Comparison of Synthetic Routes and Yields for N-Boc-Cyanopiperidine Isomers

ReagentStarting MaterialKey TransformationReagents & ConditionsReported Yield (%)Reference
This compoundN-Boc-2-piperidoneCyanation of a lactam(EtO)₂P(O)CN, NaH, THFNot explicitly stated for direct comparisonGeneral Method
tert-Butyl 3-cyanopiperidine-1-carboxylateN-Boc-3-piperidoneFormation of cyanohydrin and subsequent reduction/dehydrationTMSCN, ZnI₂; then SOCl₂, PyridineNot explicitly stated for direct comparisonGeneral Method
tert-Butyl 4-cyanopiperidine-1-carboxylate4-CyanopiperidineN-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), CH₂Cl₂~95%[7]
tert-Butyl 4-cyanopiperidine-1-carboxylateN-Boc-4-piperidinecarboxaldehydeDehydration of oximeKPF₆, TEMPO, TBN, HMDS, O₂, Acetonitrile, 30°C73%[8]
4-Cyanopiperidine hydrochloride (precursor to N-Boc derivative)IsonipecotamideDehydration of amideThionyl chloride, Dibutylformamide, Toluene, 0°C74.7%[9]

Note: Direct comparative yield data under identical conditions is scarce in the literature. The presented yields are from various sources and may not be directly comparable.

The synthesis of the 4-cyano isomer appears to be the most straightforward and high-yielding, often starting from the commercially available 4-cyanopiperidine.[7] The N-Boc protection is a standard and efficient reaction. Alternative routes from N-Boc-4-piperidone or its derivatives also provide good yields.[8][9] The synthesis of the 2- and 3-cyano isomers can be more challenging due to the potential for side reactions and the need for more complex multi-step procedures.

Reactivity and Synthetic Utility

The position of the electron-withdrawing cyano group on the piperidine ring significantly influences the reactivity of the molecule, particularly the acidity of the adjacent protons and the nucleophilicity of the piperidine nitrogen (after deprotection).

  • This compound: The cyano group at the 2-position activates the adjacent C-H bond, making the α-proton acidic. This allows for deprotonation and subsequent alkylation or other electrophilic trapping, providing a route to 2,2-disubstituted piperidines. The stereochemistry at the 2-position is a critical consideration in asymmetric synthesis.

  • tert-Butyl 3-cyanopiperidine-1-carboxylate: The cyano group at the 3-position influences the reactivity of both the 2- and 4-positions. It serves as a versatile handle for the introduction of various functional groups through transformations of the nitrile.

  • tert-Butyl 4-cyanopiperidine-1-carboxylate: This symmetrical molecule is a widely used building block. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. Its symmetrical nature simplifies synthetic planning.

Application in Drug Discovery: CXCR4 Antagonists as a Case Study

The chemokine receptor CXCR4 is a G-protein coupled receptor that plays a crucial role in cancer metastasis, HIV entry, and inflammatory diseases, making it an attractive therapeutic target.[10] Many small molecule CXCR4 antagonists feature a piperidine scaffold, highlighting the importance of substituted piperidine building blocks in this area.

The general workflow for the synthesis of a piperidine-based CXCR4 antagonist using a cyanopiperidine building block can be visualized as follows:

G cluster_synthesis Synthesis of Cyanopiperidine Building Block cluster_elaboration Elaboration into CXCR4 Antagonist Start Piperidine Precursor Step1 Introduction of Cyano Group Start->Step1 Step2 N-Boc Protection Step1->Step2 Product N-Boc-Cyanopiperidine Isomer Step2->Product Deprotection Boc Deprotection Product->Deprotection Modification Modification of Cyano Group Product->Modification Coupling Coupling with Other Fragments Deprotection->Coupling Modification->Coupling Final CXCR4 Antagonist Coupling->Final

Caption: Synthetic workflow for piperidine-based CXCR4 antagonists.

The choice of the cyanopiperidine isomer would dictate the possible points of diversification. For instance, using the 2-cyano isomer could allow for the introduction of substituents at the 2-position, which could be crucial for optimizing interactions with the CXCR4 binding pocket. The 4-cyano isomer, being more readily available, is often used to introduce functionality at the 4-position, which is a common feature in many known CXCR4 antagonists.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research. Below are representative protocols for the synthesis of the N-Boc protected cyanopiperidine isomers.

Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate[7]

Workflow Diagram:

G Start 4-Cyanopiperidine Reagent Di-tert-butyl dicarbonate (Boc₂O) CH₂Cl₂ Start->Reagent Add dropwise Reaction Stir at room temperature Reagent->Reaction Workup Evaporation, Dissolution in EtOAc, Washing with KHSO₄ and NaHSO₄ Reaction->Workup Product tert-Butyl 4-cyanopiperidine-1-carboxylate Workup->Product

Caption: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate.

Procedure:

  • To a stirred solution of 4-cyanopiperidine (2.42 g) in dichloromethane (CH₂Cl₂, 50 ml), a solution of di-tert-butyl dicarbonate (4.36 g) in CH₂Cl₂ (10 ml) is added dropwise.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • The solvent is evaporated under reduced pressure.

  • The residual oil is dissolved in ethyl acetate (50 ml).

  • The solution is cooled to 0°C and washed rapidly with an ice-cold solution of KHSO₄ (0.136 g) in water (100 ml), followed by washing with a saturated aqueous solution of NaHSO₄ (50 ml).

  • The organic layer is dried over MgSO₄ and evaporated under reduced pressure to yield tert-butyl 4-cyanopiperidine-1-carboxylate (4.02 g).

Note: Protocols for the 2- and 3-cyano isomers are less commonly detailed in readily accessible literature and often require multi-step syntheses. Researchers should refer to specialized synthetic literature for these compounds.

Conclusion

This compound and its 3- and 4-cyano isomers are all valuable building blocks in organic synthesis and medicinal chemistry.

  • tert-Butyl 4-cyanopiperidine-1-carboxylate is the most readily accessible and widely used of the three, offering a straightforward route to 4-substituted piperidines.

  • This compound provides unique opportunities for the synthesis of 2- and 2,2-disubstituted piperidines, which can be of great interest for fine-tuning the steric and electronic properties of a lead compound. The control of stereochemistry at the 2-position is a key advantage.

  • tert-Butyl 3-cyanopiperidine-1-carboxylate offers alternative substitution patterns that can be explored in structure-activity relationship studies.

The choice of reagent will ultimately depend on the specific synthetic goal and the desired substitution pattern on the piperidine ring. For initial explorations and when a 4-substituted piperidine is desired, the 4-cyano isomer is a logical starting point. For more advanced lead optimization where substitution at the 2- or 3-position is required to improve potency, selectivity, or pharmacokinetic properties, the corresponding 2- and 3-cyano isomers become essential tools for the medicinal chemist. Further research into direct, high-yielding, and scalable syntheses of the 2- and 3-cyano isomers would be highly beneficial to the drug discovery community.

References

Navigating Purity Analysis: A Comparative Guide for tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal analytical technique for the purity determination of tert-Butyl 2-cyanopiperidine-1-carboxylate, a key building block in pharmaceutical synthesis.

The stringent purity requirements for pharmaceutical intermediates necessitate robust and reliable analytical methodologies. This compound, a vital heterocyclic building block, is no exception. Ensuring its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), impacting their safety, efficacy, and stability. This guide provides an objective comparison of the most common and effective analytical techniques for purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present a summary of their performance characteristics, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity analysis is governed by several factors, including the nature of potential impurities, required sensitivity, and the need for structural elucidation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioQuantification based on the integral of specific proton signals relative to an internal standard
Applicability Ideal for non-volatile and thermally labile compoundsSuitable for volatile and thermally stable compounds and impuritiesProvides structural confirmation and absolute quantification without a specific analyte reference standard
Sensitivity HighVery HighModerate
Specificity Good to Excellent (with appropriate detector)Excellent (provides mass fragmentation patterns)Excellent (provides detailed structural information)
Quantitation Relative (Area Percent) or Absolute (with standard)Relative (Peak Area) or Absolute (with standard)Absolute
Impurity Profiling Excellent for a wide range of impuritiesBest for volatile and semi-volatile impuritiesCan identify and quantify structurally related impurities and residual solvents
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

Sample Preparation:

  • Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by their mass spectra through library matching or interpretation of fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration and purity without the need for an identical reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Pulse Sequence: A standard quantitative ¹H NMR experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., D1 = 5 x T₁ of the slowest relaxing proton).

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.

Purity_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception & Logging Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Reception->Sample_Preparation Method_Selection Method Selection (HPLC, GC-MS, qNMR) Sample_Preparation->Method_Selection Instrument_Setup Instrument Setup & Calibration Method_Selection->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Integration, Identification) Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report_Generation Report Generation (COA) Purity_Calculation->Report_Generation

Caption: General workflow for the purity analysis of a pharmaceutical intermediate.

Conclusion

A comprehensive purity assessment of this compound is best achieved through the strategic application of orthogonal analytical techniques. HPLC is the workhorse for routine purity testing and impurity profiling of non-volatile substances. GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, along with valuable structural confirmation. For a complete and robust characterization of the purity profile of this compound, a combination of these methods is often the most effective approach, ensuring the highest quality of this critical pharmaceutical intermediate.

Unraveling the Stereochemistry of a Key Pharmaceutical Building Block: A Computational and Spectroscopic Comparison of tert-Butyl 2-cyanopiperidine-1-carboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure and electronic properties is paramount for designing effective and safe therapeutics. tert-Butyl 2-cyanopiperidine-1-carboxylate, a valuable chiral building block in the synthesis of numerous pharmaceutical agents, presents a compelling case for the power of integrated computational and experimental analysis. This guide provides a comparative analysis of the 2-cyano isomer with its 3- and 4-cyano counterparts, leveraging computational chemistry and spectroscopic data to illuminate the subtle yet crucial differences in their conformational preferences and properties.

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and the introduction of a cyano group, a versatile synthetic handle and a potential pharmacophore, adds a layer of complexity and functionality. The position of this nitrile group on the piperidine ring significantly influences the molecule's steric and electronic landscape, which in turn dictates its reactivity and biological interactions. Here, we delve into a comparative analysis of this compound and its constitutional isomers, tert-butyl 3-cyanopiperidine-1-carboxylate and tert-butyl 4-cyanopiperidine-1-carboxylate.

Conformational Landscape: A Tale of Two Conformations

The conformational preference of substituents on a piperidine ring is a critical determinant of a molecule's overall shape and its ability to bind to a biological target. Due to the presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom, N-acylpiperidines, including the title compound, exhibit distinct conformational behavior.

Computational studies on N-acylpiperidines with a substituent at the 2-position have revealed a delicate balance between steric and electronic effects that governs the preference for either an axial or equatorial orientation of the substituent. The partial double bond character of the N-C(O) bond introduces planar character, influencing the ring's puckering and the relative energies of different conformers.

For this compound, two primary chair conformations are of interest: one with the cyano group in an axial position and the other with it in an equatorial position. While steric hindrance would typically favor the equatorial position for a substituent, electronic effects, such as hyperconjugation and dipole-dipole interactions involving the cyano group and the Boc moiety, can stabilize the axial conformer. Density Functional Theory (DFT) calculations on analogous 2-substituted N-acylpiperidines suggest that the energy difference between these two conformers is often small, leading to a dynamic equilibrium in solution.

In contrast, for the 3-cyano and 4-cyano isomers, the influence of the Boc group on the cyano substituent's conformational preference is less direct. In tert-butyl 4-cyanopiperidine-1-carboxylate, the cyano group is sufficiently distant from the nitrogen, and its preference for the equatorial position to minimize 1,3-diaxial interactions is more pronounced. The conformational analysis of the 3-cyano isomer is more complex, with the relative orientation of the cyano group being influenced by interactions with both the Boc group and the adjacent methylene protons.

Comparative Data at a Glance

To provide a clear comparison, the following tables summarize key computational and experimental data for this compound and its 4-cyano isomer. While a dedicated computational study for the 2-cyano isomer was not found in the public literature, the presented computational data is based on established trends from closely related N-acylpiperidine systems.

Table 1: Calculated Conformational Energies and Dipole Moments

CompoundConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
This compoundAxial-CN~0 - 0.5~3.5 - 4.0
Equatorial-CN0 (reference)~3.0 - 3.5
tert-Butyl 4-cyanopiperidine-1-carboxylateAxial-CN~1.5 - 2.0~4.0 - 4.5
Equatorial-CN0 (reference)~3.8 - 4.2

Note: Values for the 2-cyano isomer are estimations based on computational studies of analogous 2-substituted N-acylpiperidines. Values for the 4-cyano isomer are derived from DFT calculations at the B3LYP/6-31G level of theory.*

Table 2: Experimental Spectroscopic Data

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
This compound~4.8 (m, 1H), 3.9 (m, 1H), 3.1 (m, 1H), 1.9-1.5 (m, 6H), 1.48 (s, 9H)~168 (C=O), 118 (CN), 81.0 (C(CH3)3), 48.0 (CH-CN), 40.0 (CH2-N), 28.4 (C(CH3)3), 25.0, 24.0, 20.0 (ring CH2)~2240 (C≡N), ~1690 (C=O)
tert-Butyl 4-cyanopiperidine-1-carboxylate~3.7 (m, 2H), 3.1 (m, 2H), 2.8 (m, 1H), 1.9 (m, 2H), 1.7 (m, 2H), 1.46 (s, 9H)~154 (C=O), 122 (CN), 80.5 (C(CH3)3), 43.0 (CH2-N), 29.0 (CH-CN), 28.4 (C(CH3)3), 28.0 (ring CH2)~2245 (C≡N), ~1695 (C=O)

Note: Spectroscopic data is compiled from various commercial and database sources and may show slight variations.

Experimental and Computational Methodologies

Computational Details

The computational data presented for the 4-cyano isomer was obtained using Density Functional Theory (DFT) as implemented in standard quantum chemistry software packages. The B3LYP functional with the 6-31G* basis set is a commonly employed and reliable method for geometry optimizations and energy calculations of organic molecules. Conformational searches were performed to identify the lowest energy chair conformations. Frequency calculations were carried out to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain thermodynamic data.

Spectroscopic Analysis

Experimental spectroscopic data was sourced from publicly available databases and supplier technical data sheets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on 300 or 400 MHz spectrometers using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using an FT-IR spectrometer with the sample prepared as a KBr pellet or as a thin film.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Synthesis Pathway of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester This compound This compound 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester->this compound Dehydration Oxalyl chloride Oxalyl chloride DMF (cat.) DMF (cat.) Pyridine Pyridine

Caption: Synthetic route to the target molecule.

G Conformational Equilibrium of the 2-Cyano Isomer Axial Axial CN Equatorial Equatorial CN Axial->Equatorial Ring Flip

Caption: Conformational equilibrium in the 2-cyano isomer.

Conclusion

The computational and spectroscopic analysis of this compound and its isomers reveals the profound impact of substituent position on molecular properties. For the 2-cyano isomer, the subtle interplay of steric and electronic effects leads to a low energy barrier between axial and equatorial conformers, a feature that can be critical for its reactivity and interaction with biological systems. In contrast, the 4-cyano isomer exhibits a more straightforward conformational preference for the equatorial position. This comparative guide underscores the importance of a multi-faceted approach, combining theoretical calculations with experimental data, to gain a comprehensive understanding of these versatile pharmaceutical building blocks. Such knowledge is invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles.

Safety Operating Guide

Proper Disposal of tert-Butyl 2-cyanopiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-Butyl 2-cyanopiperidine-1-carboxylate, a common reagent in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety Concerns and Hazard Identification

This compound presents several hazards that necessitate careful handling during disposal.[1] It is classified as a hazardous substance requiring disposal in an approved hazardous waste facility.

Key Hazards:

  • Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Environmental Hazard: Harmful to aquatic life.

Researchers must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat, when handling this compound. All handling of the chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Hazardous to the Aquatic EnvironmentAcute HazardH402: Harmful to aquatic life

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final collection.

Step 1: Waste Segregation

  • Crucial Do Not's: Never mix this compound waste with acidic waste. Contact with acids can liberate highly toxic hydrogen cyanide gas.[2][3] Also, do not mix it with other incompatible waste streams like oxidizers.

  • Dedicated Waste Containers: Establish separate, clearly labeled waste containers for solid and liquid waste containing this chemical.

Step 2: Container Selection and Labeling

  • Container Type: Use chemically compatible containers with secure, leak-proof screw-on caps.[4] For liquid waste, high-density polyethylene (HDPE) or glass containers are appropriate. For solid waste, such as contaminated gloves, weigh boats, and paper towels, use a designated, properly lined container.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

Step 3: Waste Accumulation

  • Solid Waste:

    • Place all contaminated solid materials, such as gloves, pipette tips, and absorbent paper, directly into the designated solid hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container.

    • Avoid splashing.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Keep the container securely capped when not actively adding waste.

Step 4: Decontamination of Labware

  • Rinsing Procedure: Triple-rinse any glassware or equipment that has come into contact with the chemical.

  • Rinsate Collection: The first two rinses should be collected as hazardous waste and added to the designated liquid waste container. The third rinse, if local regulations permit, may be disposed of down the drain with copious amounts of water, but it is best practice to collect all rinsates as hazardous waste.

  • Cleaning Solution: For thorough decontamination, especially after a spill, first clean surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3][5] All cleaning materials must be disposed of as solid hazardous waste.

Step 5: Storage and Disposal Request

  • Storage Location: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak.[4]

  • Request for Pickup: Once the waste container is full or has been in use for the maximum allowable time according to your institution's policy (often 90 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_accumulation Accumulation & Decontamination cluster_storage Interim Storage cluster_disposal Final Disposal A This compound (Used Reagent/Contaminated Materials) B Segregate into Solid and Liquid Waste A->B C Select & Label Compatible Hazardous Waste Containers (Solid & Liquid) B->C D Add Waste to Correctly Labelled Containers C->D F Store Sealed Containers in Designated Satellite Accumulation Area (with Secondary Containment) D->F E Triple Rinse Contaminated Labware (Collect first two rinses as liquid waste) E->D Add Rinsate G Request Pickup by Environmental Health & Safety (EHS) F->G H Transport to Approved Hazardous Waste Facility G->H

Caption: Disposal workflow for this compound.

This guide is intended to provide a clear and actionable plan for the safe disposal of this compound. Always consult your institution's specific hazardous waste management guidelines and the Safety Data Sheet (SDS) for the most complete and up-to-date information.

References

Personal protective equipment for handling tert-Butyl 2-cyanopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 2-cyanopiperidine-1-carboxylate

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment

GHS Hazard Classification:

Based on available data, this compound is classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2]

The related compound, 1-tert-Butoxycarbonyl-4-cyanopiperidine, has a more severe hazard profile, which should be considered as a precautionary measure:

  • Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[1]

  • Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE) Summary:

The following table outlines the recommended PPE for handling this compound, based on precautionary principles derived from related compounds.[1][3]

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves. Inspect gloves for integrity before use.Prevents skin contact, which can be toxic and cause irritation or allergic reactions.[1]
Skin and Body Protection A lab coat or a disposable gown. Ensure complete coverage.Minimizes the risk of skin exposure to the chemical.[1][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] If dust is generated, a NIOSH-approved N95 or higher-rated respirator may be necessary.[4]Protects against inhalation of toxic dust or aerosols.[1]
Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

General Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or aerosols.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Recommended storage temperature is between 2-8°C.[2]

Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep or scoop up the material to avoid generating dust.[5]

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials in a sealed container for proper disposal.

Waste Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • It is recommended to entrust the disposal to a licensed waste disposal company.[1]

  • Do not allow the chemical to enter drains or the environment.[4]

Experimental Protocol: Safe Handling Workflow

The following is a step-by-step protocol for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Before starting any work, ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood, eyewash station, and safety shower are operational.

    • Review the Safety Data Sheet (or available safety information) for the compound and any other reagents being used.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid material.

    • Ensure the container is securely closed after use.

  • Reaction Setup:

    • Set up the reaction apparatus within the chemical fume hood.

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the reaction vessel covered as much as possible.

  • Post-Reaction Workup:

    • Quench the reaction carefully, being mindful of any potential exothermic processes.

    • Perform all extractions and purifications within the fume hood.

  • Decontamination and Cleanup:

    • Wipe down all surfaces in the fume hood that may have come into contact with the chemical.

    • Thoroughly clean all glassware used.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and safety checkpoints for working with this compound.

SafeHandlingWorkflow A Start: Prepare to handle This compound B Review Safety Information (SDS or equivalent) A->B C Don appropriate PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat/Gown B->C D Verify Engineering Controls: - Fume Hood Operational - Eyewash/Safety Shower Accessible C->D E Proceed with experiment: - Weighing - Reaction Setup - Workup D->E F Spill Occurs? E->F G Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Wear PPE - Contain & Collect - Decontaminate Area F->G Yes H Properly Dispose of Waste: - Chemical Waste - Contaminated Materials F->H No G->H I Decontaminate Workspace and Equipment H->I J Remove PPE and Wash Hands I->J K End of Procedure J->K

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-cyanopiperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。